2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride
Description
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Properties
CAS No. |
1354949-84-0 |
|---|---|
Molecular Formula |
C8H8ClFO2S2 |
Molecular Weight |
254.7 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfanylethanesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO2S2/c9-14(11,12)6-5-13-8-3-1-7(10)2-4-8/h1-4H,5-6H2 |
InChI Key |
LUVFILQFCMRRCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SCCS(=O)(=O)Cl |
Origin of Product |
United States |
A Comprehensive Technical Guide to 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride: Structure, Reactivity, and Applications
Abstract: This technical guide provides an in-depth analysis of 2-(4-fluorophenyl)ethane-1-sulfonyl chloride (CAS No. 405219-34-3), a key reagent in synthetic organic chemistry. The document elucidates its precise chemical structure, differentiating it from structurally similar nomenclature, and details its physicochemical properties. The core of this guide focuses on the compound's reactivity, centered on the electrophilic nature of the sulfonyl chloride group, and presents a validated, generalized protocol for its principal application: the synthesis of sulfonamides. Furthermore, we explore its potential in drug discovery and medicinal chemistry, contextualized by the known bioactivity of related fluorinated and sulfonamide-containing molecules. Safety protocols and handling procedures are also outlined, providing a comprehensive resource for researchers and drug development professionals.
Chemical Identity and Structural Elucidation
A point of critical importance is the precise identification of the molecule's structure. While the topic name provided was "2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride," the compound widely registered under CAS number 405219-34-3 is 2-(4-fluorophenyl)ethane-1-sulfonyl chloride .[1][2] The latter indicates a 4-fluorophenyl group connected to an ethyl chain, which is then attached to the sulfonyl chloride moiety (Ar-CH₂-CH₂-SO₂Cl). The "sulfanyl" nomenclature would imply a thioether linkage (Ar-S-CH₂-CH₂-SO₂Cl), which is a different chemical entity. This guide pertains exclusively to the validated structure corresponding to CAS 405219-34-3.
The structural identity is confirmed by its canonical SMILES and InChI strings.[2][3]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(4-fluorophenyl)ethanesulfonyl chloride | [2] |
| CAS Number | 405219-34-3 | [1][2] |
| Molecular Formula | C₈H₈ClFO₂S | [2] |
| SMILES | C1=CC(=CC=C1CCS(=O)(=O)Cl)F | [3] |
| InChI | 1S/C8H8ClFO2S/c9-13(11,12)6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | [1][2] |
| InChIKey | YPVFLPWWOHVBBO-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
The compound exists as a powder under standard conditions.[1] Its key quantitative properties, computed from its molecular formula, are essential for experimental design, including molar calculations and mass spectrometry analysis.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 222.66 g/mol | [2] |
| Monoisotopic Mass | 221.9917565 Da | [2] |
| Physical Form | Powder | [1] |
Core Reactivity and Synthetic Utility
The Sulfonyl Chloride Functional Group
The synthetic utility of 2-(4-fluorophenyl)ethane-1-sulfonyl chloride is dominated by the reactivity of the sulfonyl chloride functional group (-SO₂Cl).[4] The sulfur atom in this group is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which create a significant partial positive charge on the sulfur. This inherent electrophilicity makes it an excellent substrate for nucleophilic attack.
Primary Application: Synthesis of Sulfonamides
The most prominent reaction involving this reagent is the formation of sulfonamides via reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents.[5] The reaction proceeds via a nucleophilic acyl substitution-like mechanism where the amine nitrogen attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.
Experimental Workflow: General Protocol for Sulfonamide Synthesis
This protocol provides a self-validating framework for the synthesis of sulfonamides using 2-(4-fluorophenyl)ethane-1-sulfonyl chloride.
-
Reagent Preparation : In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-fluorophenyl)ethane-1-sulfonyl chloride (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Nucleophile Addition : Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same solvent. Add this amine solution dropwise to the cooled sulfonyl chloride solution.
-
Reaction Monitoring : Allow the reaction mixture to slowly warm to room temperature and stir for a designated period (typically 2-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Aqueous Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of a mild acid like ammonium chloride (NH₄Cl) to neutralize the excess base.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified using flash column chromatography or recrystallization to yield the pure sulfonamide.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for 2-(4-fluorophenyl)ethane-1-sulfonyl chloride itself are not documented, its value lies in its role as a scaffold for generating novel chemical entities.
-
Access to Bioactive Scaffolds : As an intermediate, it provides a direct route to sulfonamide derivatives. Sulfonamides are a cornerstone of modern pharmaceuticals, with applications as antibiotics, diuretics, anticonvulsants, and anti-inflammatory agents.[5]
-
Role of Fluorine : The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, and its high electronegativity can modulate the pKa of nearby functional groups and improve binding affinity to target proteins.
-
Research Context : Related fluorinated compounds and sulfonyl derivatives have demonstrated potential in various therapeutic areas, including as anticancer and anti-inflammatory agents.[6] This reagent is therefore a valuable tool for researchers aiming to synthesize and screen new compounds in these fields.
Safety, Handling, and Storage
Proper handling of 2-(4-fluorophenyl)ethane-1-sulfonyl chloride is imperative due to its hazardous nature.
-
GHS Classification : The compound is classified under GHS with the pictogram GHS05, indicating it is corrosive.[1]
-
Signal Word : Danger [1]
-
Hazard Statements :
-
H314 : Causes severe skin burns and eye damage.[1]
-
-
Precautionary Statements :
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P330+P331 : IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
-
P303+P361+P353 : IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
Storage : The compound is shipped on ice packs and should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and oxidizing agents.[1]
Conclusion
2-(4-Fluorophenyl)ethane-1-sulfonyl chloride is a valuable and highly reactive building block for synthetic chemistry. Its well-defined structure, characterized by the electrophilic sulfonyl chloride group and a fluorinated phenyl ring, makes it an ideal precursor for the synthesis of novel sulfonamides. For professionals in drug discovery and materials science, this reagent offers a reliable pathway to new molecular entities with potential biological activity. Adherence to strict safety and handling protocols is essential when working with this corrosive compound.
References
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PubChem. 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride Compound Summary (CID 2759098). [Link]
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PubChemLite. 2-(4-fluorophenyl)ethane-1-sulfonyl chloride (C8H8ClFO2S). [Link]
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LookChem. 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride Information. [Link]
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NIST WebBook. 2-Thiophenesulfonyl chloride. [Link]
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PubChemLite. 2-(4-chlorophenyl)ethane-1-sulfonyl chloride (C8H8Cl2O2S). [Link]
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UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Sulfonyl chloride. [Link]
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A Technical Guide to the Physicochemical Properties and Reactivity of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride
Executive Summary
This technical guide provides a comprehensive overview of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride, a bifunctional reagent of significant interest to researchers in organic synthesis and medicinal chemistry. The molecule's architecture, featuring a reactive sulfonyl chloride group and a fluorinated phenyl ring connected by a thioether linkage, offers a unique combination of properties. The sulfonyl chloride moiety serves as a highly reactive electrophilic center for the construction of sulfonamides and sulfonate esters, which are prevalent scaffolds in pharmaceuticals.[1][2][3] The 4-fluorophenyl group can modulate pharmacokinetic properties and engage in specific binding interactions with biological targets. This document delineates the compound's known physical and chemical properties, expected spectral characteristics, core reactivity, safe handling protocols, and its applications as a versatile building block in drug discovery.
Compound Identification and Physicochemical Properties
Precise identification and understanding the basic physical properties of a reagent are foundational to its effective and safe use in any experimental setting.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-(4-fluorophenyl)ethanesulfonyl chloride | [4] |
| CAS Number | 405219-34-3 | [4] |
| Molecular Formula | C₈H₈ClFO₂S | [4] |
| Molecular Weight | 222.66 g/mol | [4] |
| InChIKey | YPVFLPWWOHVBBO-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC(=CC=C1CCS(=O)(=O)Cl)F | [5] |
| Synonyms | 2-(4-fluorophenyl)ethanesulfonyl chloride |
Table 2: Physical and Safety Properties
| Property | Value | Source & Remarks |
| Physical Form | Powder | |
| Melting Point | Data not publicly available | Sourced data is unavailable. Similar aromatic sulfonyl chlorides are typically crystalline solids. |
| Boiling Point | Data not publicly available | Likely to decompose upon heating at atmospheric pressure. |
| Solubility | Data not publicly available | Expected to be soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate) and reactive with protic solvents (e.g., water, alcohols). |
| Signal Word | Danger | |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [4] |
Expected Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and product confirmation.
-
¹H NMR Spectroscopy: The spectrum is expected to show two distinct regions. The aromatic region should display complex multiplets between 7.0-8.0 ppm characteristic of a 1,4-disubstituted benzene ring, with coupling to the ¹⁹F atom. The aliphatic region should feature two triplets around 3.5-4.5 ppm, corresponding to the two ethylene (-CH₂-CH₂-) groups. The methylene group alpha to the highly electron-withdrawing sulfonyl chloride will be significantly downfield-shifted.[6]
-
¹³C NMR Spectroscopy: The aromatic carbons will appear in the 115-165 ppm range, with the carbon directly bonded to fluorine showing a large C-F coupling constant. The two aliphatic carbons are expected between 30-60 ppm.
-
Infrared (IR) Spectroscopy: The most prominent signals will be the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) at approximately 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[6]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and, more likely, peaks corresponding to the loss of chlorine ([M-Cl]⁺). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be expected for the molecular ion and any chlorine-containing fragments.
Chemical Properties and Core Reactivity
The utility of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride stems almost entirely from the reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[1][7] The chloride ion is an excellent leaving group, facilitating these substitution reactions.[7]
Key Nucleophilic Substitution Reactions
-
Hydrolysis: Sulfonyl chlorides react readily, and often exothermically, with water to produce the corresponding sulfonic acid and hydrochloric acid.[8] This reactivity underscores the critical need for anhydrous conditions during storage and use to prevent degradation of the reagent.[9]
-
Sulfonamide Formation: This is arguably the most important reaction for drug development professionals. The compound will react smoothly with primary and secondary amines, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to trap the HCl byproduct, yielding stable sulfonamides.[2][8] This reaction is a cornerstone of medicinal chemistry.
-
Sulfonate Ester Formation: In the presence of a base, alcohols will attack the sulfonyl chloride to form sulfonate esters.[1] This is a powerful synthetic transformation as it converts a poor leaving group (a hydroxyl group) into an excellent sulfonate leaving group, facilitating subsequent substitution or elimination reactions.
Caption: Core reactivity pathways of the sulfonyl chloride group.
Synthesis and Safe Handling
General Synthetic Strategy
While numerous methods exist for synthesizing sulfonyl chlorides, a common and reliable laboratory-scale approach involves the oxidative chlorination of the corresponding thiol or a derivative.[10][11] The precursor, 2-((4-fluorophenyl)thio)ethan-1-ol, can be synthesized via nucleophilic substitution of 2-bromoethanol with 4-fluorothiophenol. The alcohol is then converted to a thioacetate or similar intermediate, which undergoes oxidative chlorination.
Experimental Protocol: Oxidative Chlorination
Causality: This protocol uses a common method where a thiol or disulfide is oxidized in the presence of a chloride source. Using an aqueous system with a chlorine source like bleach is an effective and well-documented method for this transformation.[10]
-
Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, suspend the starting material (e.g., S-(2-((4-fluorophenyl)thio)ethyl) ethanethioate) in a mixture of dichloromethane and aqueous hydrochloric acid.
-
Cooling: Cool the mixture to below 0 °C using an ice-salt bath. Rationale: The reaction is exothermic and cooling prevents side reactions and decomposition.
-
Oxidation: Add a solution of sodium hypochlorite (bleach) dropwise while vigorously stirring, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, separate the organic layer. Wash the organic phase sequentially with water, a saturated solution of sodium thiosulfate (to quench excess oxidant), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonyl chloride can then be purified by flash chromatography or recrystallization.
Caption: General workflow for the synthesis of the title compound.
Safe Handling, Storage, and Disposal
Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable when working with highly reactive compounds like sulfonyl chlorides.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. Always wear tightly fitting safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a chemical-resistant lab coat.[9][12]
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[9][13]
-
Incompatibilities: This compound is incompatible with water, moisture, strong bases, and strong oxidizing agents.[9] It reacts exothermically with water and bases, releasing corrosive HCl gas.
-
Storage: Store the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials.[14] Refrigeration is recommended.
-
Spill Management: For small spills, evacuate the area and wear full PPE. Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[9] Do not use water or combustible materials. Collect the absorbed material into a sealed container for disposal.
-
Quenching and Disposal: Unused or waste material must be neutralized before disposal. This should be done by slowly and carefully adding the sulfonyl chloride solution to a cold, stirred solution of a weak base, such as sodium bicarbonate.[9] This procedure must be performed in a fume hood.
Applications in Research and Drug Development
2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is not merely a reactive chemical; it is a strategic tool for molecular design.
-
Scaffold for Bioactive Sulfonamides: Its primary application is in the synthesis of sulfonamide libraries for screening against various biological targets. The sulfonamide group is a key pharmacophore in many approved drugs, acting as a transition-state isostere and a hydrogen bond acceptor.[3]
-
Modulation of Physicochemical Properties: The introduction of the sulfonyl group can increase the metabolic stability of a potential drug molecule by blocking sites prone to oxidative metabolism.[3] The 4-fluorophenyl moiety is often used to enhance binding affinity and improve pharmacokinetic properties such as membrane permeability and bioavailability.
-
Versatile Synthetic Intermediate: Beyond sulfonamides, its ability to form sulfonate esters makes it a useful reagent for activating alcohols in multi-step synthetic sequences.[1]
Conclusion
2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is a highly valuable and reactive building block for chemical and pharmaceutical research. Its predictable reactivity, centered on the electrophilic sulfonyl chloride group, allows for the efficient synthesis of diverse sulfonamides and other sulfur-containing molecules. While its high reactivity demands rigorous adherence to safe handling and storage protocols, a thorough understanding of its properties empowers researchers to leverage this compound for the development of novel therapeutics and complex molecular architectures.
References
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
- Sulfonyl Chloride: Organic Chemistry Study Guide. Fiveable.
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- 2-(4-fluorophenyl)ethane-1-sulfonyl chloride | 405219-34-3. Sigma-Aldrich.
- Sulfonyl halide. Wikipedia.
- Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride | C8H8ClFO2S | CID 2759098. PubChem.
- Safety D
- 2-(4-fluorophenyl)ethane-1-sulfonyl chloride (C8H8ClFO2S). PubChemLite.
- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
- SAFETY D
- Application of Sulfonyl in Drug Design.
- Sulfonyl chloride synthesis by chlorosulfon
- Method for preparing sulfonyl chloride in environment-friendly mode.
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A Comprehensive Technical Guide to the Solubility Profile of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl Chloride in Organic Solvents
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride, a key intermediate in contemporary organic synthesis. Given the general scarcity of published specific quantitative solubility data for this compound, this document establishes a framework for its systematic evaluation. We present an estimated solubility profile based on the known behavior of analogous sulfonyl chlorides, offering a practical starting point for solvent selection. The core of this guide is a comprehensive, step-by-step experimental protocol for the accurate determination of its solubility in various organic solvents, emphasizing methods that ensure data integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's solubility for reaction design, process optimization, and formulation development.
Introduction
2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride, with the chemical formula C₈H₈ClFO₂S[1][2][3], is a reactive sulfonyl chloride compound. Its molecular structure, featuring a fluorophenylthioether moiety linked to an ethanesulfonyl chloride group, imparts a unique combination of reactivity and physicochemical properties. As with many sulfonyl chlorides, it is anticipated to be highly reactive towards nucleophilic solvents such as water and alcohols, while exhibiting solubility in a range of aprotic and less polar organic solvents[4].
A precise understanding of the solubility of this compound is paramount for its effective utilization. In synthetic chemistry, knowledge of solubility is critical for optimizing reaction conditions, preventing precipitation of reagents, and ensuring the homogeneity of reaction mixtures[4]. In the context of drug development and process chemistry, solubility data are essential for purification, crystallization, and the formulation of active pharmaceutical ingredients. This guide aims to provide both a theoretical framework and a practical methodology for characterizing the solubility of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a compound is governed by its molecular structure and the nature of the solvent. The presence of a polar sulfonyl chloride group and a relatively nonpolar fluorophenyl group in 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride suggests a nuanced solubility profile. The electrophilicity of the sulfur atom in the sulfonyl chloride group is a key factor influencing its reactivity and interactions with solvents[5].
Key Considerations:
-
Reactivity with Protic Solvents: Sulfonyl chlorides are known to undergo solvolysis with protic solvents such as water, alcohols, and primary/secondary amines[6][7]. This is a chemical reaction, not merely dissolution. Therefore, these solvents are generally unsuitable for preparing stable solutions unless the reaction is the intended outcome.
-
Solubility in Aprotic Solvents: Aprotic solvents, which lack acidic protons, are generally preferred for dissolving sulfonyl chlorides without degradation. These can be further categorized into polar aprotic (e.g., acetone, acetonitrile, dimethylformamide) and nonpolar aprotic (e.g., toluene, hexane, dichloromethane) solvents.
-
"Like Dissolves Like": The molecule possesses both polar (sulfonyl chloride) and nonpolar (fluorophenyl) regions. It is therefore expected to be more soluble in solvents with intermediate polarity or in aprotic solvents that can engage in dipole-dipole interactions.
Estimated Solubility Profile
| Solvent | Chemical Formula | Solvent Type | Estimated Solubility (g/L) at 25°C | Qualitative Solubility | Notes |
| Dichloromethane | CH₂Cl₂ | Chlorinated | > 200 | Very Soluble | |
| Chloroform | CHCl₃ | Chlorinated | > 200 | Very Soluble | |
| Acetone | (CH₃)₂CO | Ketone | > 150 | Freely Soluble | |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | > 100 | Soluble | Potential for slow reaction over time. |
| Ethyl Acetate | CH₃COOC₂H₅ | Ester | > 100 | Soluble | |
| Toluene | C₇H₈ | Aromatic Hydrocarbon | > 50 | Soluble | |
| Acetonitrile | CH₃CN | Nitrile | > 50 | Soluble | |
| Hexane | C₆H₁₄ | Aliphatic Hydrocarbon | < 10 | Sparingly Soluble | |
| Methanol | CH₃OH | Protic (Alcohol) | Reacts | Reactive | Undergoes solvolysis. |
| Ethanol | C₂H₅OH | Protic (Alcohol) | Reacts | Reactive | Undergoes solvolysis. |
| Water | H₂O | Protic | < 1 (Reacts) | Very Slightly Soluble / Reactive | Hydrolyzes to the corresponding sulfonic acid. |
Disclaimer: The quantitative data presented in this table are estimations based on the general solubility of similar sulfonyl chlorides and should be experimentally verified for precise applications.[4]
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for determining the solubility of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute using High-Performance Liquid Chromatography (HPLC)[4].
Materials and Equipment
-
2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (high purity)[1]
-
Selected organic solvents (anhydrous, analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration[4].
-
-
Preparation of Calibration Curve:
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Equilibration:
-
Add an excess amount of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vial tightly and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure that a saturated solution is formed.
-
-
Sample Preparation:
-
After equilibration, carefully remove the vial from the shaker, ensuring that the undissolved solid is not disturbed.
-
Centrifuge the vial to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
HPLC Analysis:
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Quantification:
-
Using the peak area of the diluted sample and the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.
-
Safety and Handling
2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage[2]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water. Due to its reactivity with water, care should be taken to use anhydrous solvents and to avoid exposure to moisture.
Conclusion
This technical guide provides a comprehensive overview of the solubility profile of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride. While specific quantitative data is limited, the provided estimated solubility table and, more importantly, the detailed experimental protocol offer a robust framework for researchers to accurately determine the solubility of this compound in a variety of organic solvents. A thorough understanding and experimental determination of its solubility are critical for the successful application of this versatile synthetic intermediate in research and development.
References
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PubChem. (n.d.). 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride. Retrieved from [Link]
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Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(4-fluorophenyl)ethane-1-sulfonyl chloride (C8H8ClFO2S). Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Retrieved from [Link]
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An In-depth Technical Guide to the Stability of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride Under Standard Laboratory Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is a key intermediate in synthetic organic chemistry, valued for its role in the introduction of the 2-(4-fluorophenyl)sulfanylethylsulfonyl moiety into molecular structures. As with all sulfonyl chlorides, a thorough understanding of its stability under typical laboratory conditions is paramount for its effective and safe use. This guide provides a comprehensive analysis of the stability of this compound, delineating its principal decomposition pathways, recommending best practices for handling and storage, and offering protocols for monitoring its integrity. By synthesizing information from analogous structures and established principles of sulfonyl chloride chemistry, this document serves as an essential resource for researchers utilizing this versatile reagent.
Introduction: The Dichotomy of Reactivity and Stability
The utility of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride lies in the high electrophilicity of its sulfonyl sulfur atom, a characteristic conferred by the two strongly electron-withdrawing oxygen atoms and the chlorine atom. This inherent reactivity, however, is intrinsically linked to its potential for degradation. The principal challenge in working with this and other sulfonyl chlorides is mitigating undesired reactions, primarily with nucleophiles such as water, to ensure the integrity of the reagent and the success of the intended chemical transformation. This guide will explore the key factors influencing the stability of the title compound and provide actionable strategies to maintain its quality.
Core Reactivity and Mechanistic Considerations
The reactivity of sulfonyl chlorides is dominated by nucleophilic substitution at the sulfur atom. This can proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway, depending on the specific reactants and conditions. The presence of the electron-withdrawing 4-fluorophenyl group is expected to enhance the electrophilicity of the sulfonyl sulfur in 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride, potentially increasing its reactivity compared to unsubstituted analogs.
Principal Decomposition Pathways
Under standard laboratory conditions, 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is susceptible to two primary modes of decomposition: hydrolysis and thermal degradation.
Hydrolysis: The Ubiquitous Challenge
The most common decomposition pathway for sulfonyl chlorides is hydrolysis, which occurs upon contact with water. This reaction yields the corresponding sulfonic acid and hydrochloric acid, consuming the active reagent and introducing acidic impurities into the reaction mixture.
Reaction: R-SO2Cl + H2O → R-SO3H + HCl
Thermal Decomposition
Elevated temperatures can induce the decomposition of sulfonyl chlorides. The decomposition mechanism can be complex, potentially involving radical or ionic pathways, and can lead to the evolution of hazardous gases such as sulfur dioxide (SO2) and hydrogen chloride (HCl). While the precise onset of thermal decomposition for 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride has not been reported, it is prudent to avoid prolonged exposure to high temperatures. For many sulfonyl chlorides, it is recommended to keep reaction temperatures below 30°C to minimize thermal degradation[1].
Signs of Decomposition
Vigilance for the signs of decomposition is a critical aspect of quality control when working with 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride.
| Indicator | Description | Potential Cause |
| Color Change | The development of a yellow or brown hue in the typically colorless or off-white solid. | Thermal decomposition or reaction with impurities. |
| Gas Evolution | The observation of fumes or a pungent odor upon opening the container. | Hydrolysis (release of HCl) or thermal decomposition (release of SO2 and HCl). |
| Formation of Impurities | The appearance of new spots on a Thin Layer Chromatography (TLC) plate or additional peaks in analytical data (e.g., NMR, LC-MS) corresponding to the sulfonic acid or other byproducts. | Hydrolysis or other side reactions. |
| Decreased Yield | A lower than expected yield in a synthetic transformation. | Consumption of the starting material through decomposition pathways. |
Recommended Handling and Storage Protocols
Adherence to strict handling and storage protocols is the most effective strategy to preserve the stability of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride.
Storage
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere such as nitrogen or argon. This minimizes contact with atmospheric moisture and oxygen.
-
Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration is often recommended for long-term storage.
-
Container: Use a tightly sealed container made of a non-reactive material.
-
Desiccation: Storing the container within a desiccator can provide an additional layer of protection against moisture.
Handling
-
Inert Atmosphere Techniques: All manipulations of the compound should be performed under an inert atmosphere, for example, using a glovebox or Schlenk line techniques.
-
Anhydrous Solvents and Reagents: Use freshly dried, anhydrous solvents and ensure all other reagents are free from water.
-
Controlled Temperature: When used in reactions, maintain a low temperature, especially during the addition of the sulfonyl chloride, to control any exothermic processes and minimize thermal decomposition[1].
Experimental Protocols for Stability Assessment
To empirically assess the stability of a given batch of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride, the following protocols can be employed.
Protocol for Monitoring Hydrolysis
This protocol utilizes 1H NMR spectroscopy to monitor the rate of hydrolysis under controlled conditions.
Methodology:
-
Sample Preparation: In a controlled atmosphere (glovebox), accurately weigh approximately 10 mg of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride into an NMR tube.
-
Solvent Addition: Add 0.5 mL of a deuterated solvent containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene in acetone-d6).
-
Initial Spectrum: Acquire an initial 1H NMR spectrum to confirm the identity and purity of the starting material.
-
Initiation of Hydrolysis: Inject a known, substoichiometric amount of D2O into the NMR tube, cap, and shake vigorously.
-
Time-course Monitoring: Acquire 1H NMR spectra at regular time intervals (e.g., every 30 minutes for several hours).
-
Data Analysis: Integrate the signals corresponding to a characteristic proton of the starting material and the sulfonic acid product relative to the internal standard. Plot the concentration of the starting material versus time to determine the rate of hydrolysis.
Caption: Workflow for monitoring hydrolysis via ¹H NMR.
Protocol for Assessing Thermal Stability
Differential Scanning Calorimetry (DSC) is a powerful technique for determining the onset of thermal decomposition.
Methodology:
-
Sample Preparation: In a controlled atmosphere, hermetically seal a small, accurately weighed sample (1-3 mg) of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride in a DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert gas flow (e.g., nitrogen) from ambient temperature to a temperature where decomposition is expected to be complete (e.g., 350 °C).
-
Data Analysis: The onset temperature of any exothermic event in the DSC thermogram indicates the beginning of thermal decomposition.
Caption: Workflow for assessing thermal stability using DSC.
Comparative Stability: The Influence of the Fluoro Substituent and Thioether Linkage
The stability of a sulfonyl chloride is influenced by the electronic and steric nature of its substituents.
-
4-Fluoro Substituent: The fluorine atom at the para-position of the phenyl ring is electron-withdrawing through its inductive effect. This is expected to increase the electrophilicity of the sulfonyl sulfur, potentially making 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride more susceptible to nucleophilic attack, including hydrolysis, compared to its non-fluorinated counterpart.
-
Thioether Linkage: The presence of the sulfur atom in the thioether linkage may have a more complex effect. While sulfur can be electron-donating through resonance, its overall impact on the reactivity of the distant sulfonyl chloride group is likely to be modest.
It is noteworthy that sulfonyl fluorides are generally more stable towards hydrolysis than their corresponding chlorides[2][3]. For applications requiring enhanced stability, the synthesis of the corresponding sulfonyl fluoride may be a viable alternative.
Conclusion
2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is a valuable synthetic building block whose utility is maximized through a comprehensive understanding of its stability. The primary degradation pathways of hydrolysis and thermal decomposition can be effectively mitigated by the stringent exclusion of moisture and the avoidance of excessive heat. The implementation of robust handling and storage protocols, coupled with routine analytical monitoring, will ensure the integrity of this reagent and contribute to the successful outcome of synthetic endeavors. For applications demanding higher stability, the corresponding sulfonyl fluoride should be considered.
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- Sigma-Aldrich. (2025, December 24).
- PubChem. (n.d.). Ethanesulfonyl chloride.
- Kevill, D. N. (2009). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Molecules, 14(7), 2466-2481.
- D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-925.
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- Sigma-Aldrich. (n.d.). 2-(4-fluorophenyl)ethane-1-sulfonyl chloride.
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An In-depth Technical Guide to the Reactive Intermediates of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive examination of the key reactive intermediates derived from 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride. This molecule's unique structure, featuring a sulfonyl chloride moiety beta to an aryl sulfide, gives rise to a rich and complex reaction chemistry. Understanding the formation and reactivity of these transient species is paramount for harnessing this compound's synthetic potential and for anticipating its behavior in complex molecular environments. This guide delves into the mechanistic underpinnings of three principal reactive intermediates: the 2-[(4-Fluorophenyl)sulfanyl]ethan-1-sulfonyl radical, the S-(4-fluorophenyl)thiiranium ion, and (4-fluorophenyl)sulfanylvinylsulfonyl chloride. We will explore the conditions for their generation, methods for their characterization, and their subsequent transformations, supported by established chemical principles and analogous systems from the literature.
Introduction: The Duality of Reactivity in 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride
The compound 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride, with the chemical structure shown below, is a versatile reagent in organic synthesis. Its reactivity is primarily dictated by the electrophilic nature of the sulfonyl chloride group.[1] However, the presence of a sulfur atom at the beta-position introduces a fascinating layer of complexity, enabling reaction pathways that are not accessible to simple alkanesulfonyl chlorides. The interplay between direct reactions at the sulfonyl chloride and the participation of the neighboring sulfur atom is a central theme of this guide.
The three key reactive intermediates that will be discussed are:
-
Sulfonyl Radicals: Generated through homolytic cleavage of the S-Cl bond, these intermediates are valuable for C-S and C-C bond formation.
-
Thiiranium (Episulfonium) Ions: Formed via neighboring group participation, these three-membered cyclic intermediates are key to understanding many of the substitution reactions of this compound.[2]
-
Vinylsulfonyl Chloride: Arising from an elimination reaction, this intermediate acts as a Michael acceptor, enabling a different set of conjugate addition reactions.
This guide will provide a detailed exploration of each of these intermediates, offering both theoretical insights and practical considerations for the laboratory setting.
Synthesis of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride
A robust synthesis of the title compound is essential for its study and application. A plausible synthetic route, adapted from the preparation of similar compounds, is outlined below.[3]
Reaction Scheme:
-
Thioether Formation: Reaction of 4-fluorothiophenol with 2-bromoethanol in the presence of a base to yield 2-[(4-fluorophenyl)sulfanyl]ethanol.
-
Oxidative Chlorination: Treatment of the resulting thioether alcohol with an oxidizing and chlorinating agent to afford the final sulfonyl chloride.
Detailed Protocol:
Step 1: Synthesis of 2-[(4-fluorophenyl)sulfanyl]ethanol
-
To a solution of 4-fluorothiophenol (1.0 eq) in a suitable solvent such as acetonitrile, add triethylamine (2.0 eq).
-
To this mixture, add 2-bromoethanol (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture overnight.
-
Remove the solvent under reduced pressure and partition the residue between diethyl ether and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride
-
The direct conversion of thiols or thioethers to sulfonyl chlorides can be achieved using various reagents. A common method involves oxidative chlorination.[4][5]
-
A plausible method involves treating the thioether alcohol from Step 1 with a combination of an oxidizing agent (e.g., hydrogen peroxide) and a chlorinating agent (e.g., thionyl chloride) in an appropriate solvent.[4]
The Sulfonyl Radical Intermediate
The homolytic cleavage of the sulfur-chlorine bond in sulfonyl chlorides can generate highly reactive sulfonyl radicals. This can be achieved through photoredox catalysis, providing a mild and efficient method for their formation from various precursors.[4]
Generation of the Sulfonyl Radical
Visible-light photoredox catalysis is a powerful tool for the generation of sulfonyl radicals from sulfonyl chlorides. The general mechanism involves the excitation of a photocatalyst, which then engages in a single-electron transfer (SET) with the sulfonyl chloride.
Illustrative Catalytic Cycle:
Caption: General photocatalytic cycle for sulfonyl radical generation.
Characterization and Trapping
Direct observation of sulfonyl radicals is challenging due to their transient nature. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for their detection.[6][7][8] Spin trapping, where the transient radical is intercepted by a "spin trap" to form a more stable radical adduct, is often employed to facilitate EPR studies.[8]
Experimental Protocol: Trapping of the Sulfonyl Radical
-
In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, combine 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (1.0 eq), a suitable photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%), and a radical acceptor (e.g., an electron-deficient alkene, 1.5 eq) in a degassed solvent.
-
Add a spin trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to the mixture.
-
Irradiate the reaction mixture with visible light (e.g., a blue LED).
-
At various time points, withdraw an aliquot of the reaction mixture and analyze by EPR spectroscopy to detect the DMPO-sulfonyl radical adduct.
The Thiiranium (Episulfonium) Ion Intermediate
The presence of the sulfur atom beta to the sulfonyl chloride group allows for a powerful intramolecular reaction known as neighboring group participation (NGP) or anchimeric assistance.[2][9][10] The lone pair of electrons on the sulfide sulfur can act as an internal nucleophile, displacing the chloride from the sulfonyl group to form a three-membered cyclic sulfonium ion, known as a thiiranium or episulfonium ion.
Formation via Neighboring Group Participation
The formation of the thiiranium ion is a key feature of the reactivity of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride, especially in the presence of Lewis acids or under conditions that favor ionization. This intramolecular cyclization is often significantly faster than intermolecular reactions.
Mechanism of Thiiranium Ion Formation:
Caption: Formation and reaction of the thiiranium ion intermediate.
Evidence and Characterization
Direct spectroscopic observation of thiiranium ions can be challenging due to their high reactivity. However, their existence is strongly supported by kinetic data (enhanced reaction rates compared to analogues without the neighboring sulfur) and stereochemical outcomes (retention of configuration in substitution reactions). In some cases, stable thiiranium ions have been prepared and characterized by NMR spectroscopy at low temperatures.
Table 1: Comparative Reaction Rates Demonstrating Anchimeric Assistance
| Substrate | Relative Rate of Solvolysis | Reference |
| 2-Chloroethyl ethyl sulfide | ~600 | [11] |
| 1-Chloropropane | 1 | [11] |
The significantly faster rate of reaction for the sulfur-containing substrate provides strong evidence for the participation of the neighboring sulfur atom.
The Vinylsulfonyl Chloride Intermediate
In the presence of a base, 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride can undergo an elimination reaction to form the corresponding vinylsulfonyl chloride. This reactive intermediate is a potent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.[12]
Formation via Elimination
The elimination of HCl from 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is typically promoted by a non-nucleophilic base. The reaction proceeds via an E2 mechanism.[13]
Experimental Protocol: Generation of (4-fluorophenyl)sulfanylvinylsulfonyl chloride
-
Dissolve 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (1.0 eq) in an anhydrous, aprotic solvent such as dichloromethane or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add a hindered base, such as triethylamine (1.2 eq) or DBU (1.2 eq), dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or NMR spectroscopy.
-
The resulting solution containing the vinylsulfonyl chloride can often be used directly in subsequent reactions.
Reactivity as a Michael Acceptor
The electron-withdrawing sulfonyl group makes the double bond of the vinylsulfonyl chloride highly electrophilic. It readily reacts with soft nucleophiles, such as thiols, amines, and enolates, in a Michael-type conjugate addition.
Reaction Scheme of Michael Addition:
Caption: Michael addition to the vinylsulfonyl chloride intermediate.
Competition Between Reaction Pathways
The reaction pathway followed by 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is highly dependent on the reaction conditions. The choice of solvent, temperature, and the nature of the other reagents (nucleophile, base, or radical initiator) will determine which of the three reactive intermediates is predominantly formed.
-
Radical Pathway: Favored by photochemical conditions in the presence of a suitable photocatalyst.
-
Thiiranium Ion Pathway (NGP): Favored in polar, ion-promoting solvents and in the presence of Lewis acids. It is also the likely pathway for substitution reactions with weak nucleophiles.
-
Elimination Pathway: Favored by the presence of strong, non-nucleophilic bases.
Conclusion
The reactivity of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is a rich tapestry woven from the interplay of its sulfonyl chloride functionality and the neighboring aryl sulfide group. A thorough understanding of its potential to form sulfonyl radicals, thiiranium ions, and vinylsulfonyl chloride intermediates is crucial for its effective application in organic synthesis and drug development. By carefully selecting reaction conditions, chemists can selectively generate these intermediates and channel their reactivity towards the desired synthetic outcomes. This guide provides a foundational understanding of these pathways, empowering researchers to explore the full potential of this versatile building block.
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EPR spectra of sulfinyl radicals formed in R1 protein after... - ResearchGate. Available at: [Link]
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EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes - PMC. Available at: [Link]
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The Neighbouring Group Mechanisms - Dalal Institute. Available at: [Link]
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Sulfonyl Chloride: Organic Chemistry Study Guide | Fiveable. Available at: [Link]
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Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA - PMC. Available at: [Link]
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Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
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Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis - ACS Publications. Available at: [Link]
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EPR detection of sulfanyl radical during sulfhemoglobin formation - Influence of catalase. Available at: [Link]
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Synthesis and Application of a 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl (Fsec) Protected Glycosyl Donor in Carbohydrate Chemistry - PMC. Available at: [Link]
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(PDF) SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE - ResearchGate. Available at: [Link]
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Trapping of a Highly Bent and Reduced Form of 2-Phosphaethynolate in a Mixed-Valence Diuranium-Triamidoamine Complex - PubMed. Available at: [Link]
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Anchimeric assistance of the CO2CH3 substituent in the elimination kinetics of 3-(methoxycarbonyl)propyl methanesulfonate in the gas phase - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride
Executive Summary
In modern drug discovery and organic synthesis, bifunctional building blocks are critical for developing complex molecular architectures. 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is a highly reactive, versatile electrophile that features both a thioether linkage and a sulfonyl chloride moiety[1]. As a Senior Application Scientist, I have observed that mastering the handling and reactivity of this compound is essential for synthesizing robust sulfonamide libraries. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven experimental protocols designed to maximize yield while mitigating degradation.
Physicochemical Profiling & Registry Data
Understanding the foundational properties of a reagent is the first step in predicting its behavior in a reaction matrix. The table below synthesizes the core quantitative data and explains the scientific causality behind why these structural features matter in synthetic applications.
| Property | Value | Causality / Scientific Rationale |
| CAS Registry Number | 1354949-84-0 | Serves as the unique identifier for registry tracking, safety data retrieval, and procurement[1]. |
| Molecular Weight | 254.7 g/mol | Optimal for Fragment-Based Drug Design (FBDD). It leaves ample room for amine addition while ensuring the final product remains well under Lipinski’s Rule of 5 limit (500 Da)[1]. |
| Chemical Formula | C8H8ClFO2S2 | The presence of the para-fluorine atom blocks cytochrome P450-mediated oxidation at that position, enhancing the metabolic stability of downstream drug candidates[1]. |
| Structural Features | Thioether & Sulfonyl Chloride | The bifunctional nature allows for sequential, orthogonal functionalization (e.g., sulfonamide formation followed by controlled thioether oxidation to a sulfoxide or sulfone). |
Mechanistic Insights: Reactivity and Degradation
To utilize 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride effectively, one must understand both its intended synthetic pathway and its primary degradation route.
The Sulfonamide Synthesis Pathway
Sulfonyl chlorides are the premier electrophiles for S–N bond formation[2]. The reaction proceeds via the nucleophilic attack of a primary or secondary amine on the highly electrophilic sulfur center[3]. Because this reaction generates equimolar amounts of hydrogen chloride (HCl), a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) is required to scavenge the acid. Without the base, the unreacted amine would become protonated, rendering it non-nucleophilic and stalling the reaction.
Workflow of sulfonamide synthesis from sulfonyl chloride highlighting intermediate formation.
The Hydrolysis Degradation Pathway
A critical challenge when handling alkanesulfonyl chlorides is their acute moisture sensitivity. Exposure to atmospheric water leads to rapid hydrolysis. Water acts as a nucleophile, displacing the chloride ion and yielding an inactive sulfonic acid along with corrosive HCl gas[4]. This degradation not only ruins the reagent but can also pressurize sealed containers.
Hydrolysis degradation pathway of sulfonyl chlorides upon exposure to atmospheric moisture.
Experimental Protocol: High-Yield Sulfonamide Synthesis
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes the causality behind the experimental choice, ensuring that researchers understand why a parameter is set, rather than just blindly following a recipe.
Objective : To couple 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride with an amine to generate a stable sulfonamide[3].
Phase 1: Preparation and Initiation
-
Solvent Selection : Dissolve the target amine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.
-
Causality: DCM is an aprotic solvent that solubilizes both reactants effectively without acting as a nucleophile, thereby preventing the premature hydrolysis of the sulfonyl chloride[4].
-
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the stirring solution.
-
Causality: DIPEA is highly sterically hindered. It efficiently scavenges the evolving HCl without competing with the primary/secondary amine for the electrophilic sulfur center[3].
-
Phase 2: Electrophile Addition
-
Temperature Control : Cool the reaction flask to 0 °C using an ice-water bath.
-
Causality: The formation of the S–N bond is highly exothermic. Lowering the temperature suppresses unwanted side reactions (such as sulfene formation) and minimizes the kinetic rate of hydrolysis if trace moisture is present[4].
-
-
Dropwise Addition : Slowly add 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (1.1 eq) dissolved in a minimal volume of anhydrous DCM over 15 minutes.
Phase 3: Self-Validating Reaction Monitoring
-
Validation Checkpoint : Remove the ice bath and allow the reaction to warm to room temperature for 2 hours. Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Trustworthiness: The system validates itself when the UV-active spot corresponding to the sulfonyl chloride disappears, replaced by a more polar product spot. Immediately follow up with Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of the [M+H]+ mass ion of the target sulfonamide, confirming successful S–N bond formation[2].
-
Phase 4: Quenching and Purification
-
Aqueous Workup : Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).
-
Causality: This mild base neutralizes any residual HCl and partitions the water-soluble DIPEA·HCl salt into the aqueous layer, leaving the highly organic sulfonamide product in the DCM layer[3].
-
-
Isolation : Extract the organic layer, wash with brine (to break emulsions and remove residual water), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude sulfonamide.
References
Below is the consolidated list of authoritative sources utilized to ground the mechanistic claims and physicochemical data in this whitepaper.
-
Title : 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride Source : National Institutes of Health (nih.gov) URL :[Link] Citation Index :[1]
-
Title : The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) Source : Canadian Journal of Chemistry (cdnsciencepub.com) URL :[Link] Citation Index :[4]
-
Title : Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source : PMC / National Institutes of Health (nih.gov) URL :[Link] Citation Index :[2]
-
Title : A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations Source : MDPI (mdpi.com) URL :[Link] Citation Index :[3]
Sources
- 1. 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride | C8H8ClFO2S2 | CID 54595418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Application Note: Protocol for Synthesizing Sulfonamides using 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride
Introduction & Scope
Sulfonamides represent a privileged pharmacophore in medicinal chemistry, featured prominently in antibacterial agents, diuretics, and enzyme inhibitors[1][2]. The compound 2-[(4-fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (CAS: 1354949-84-0) serves as a highly versatile, bifunctional aliphatic sulfonyl chloride[3]. By featuring both a reactive sulfonyl chloride group and a 4-fluorophenyl thioether moiety, it enables the rapid generation of diverse molecular scaffolds for structure-activity relationship (SAR) studies. This application note details a robust, self-validating protocol for the S-N coupling of this specific sulfonyl chloride with primary and secondary amines.
Mechanistic Insights and Reaction Causality
As a Senior Application Scientist, it is critical to understand that successful sulfonamide synthesis is not merely about mixing reagents, but about precisely controlling the kinetic and thermodynamic parameters of the nucleophilic acyl substitution at the S(VI) center[4].
-
Nucleophilic Attack & HCl Generation: The primary or secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This process displaces the chloride ion and generates one equivalent of hydrochloric acid (HCl)[1].
-
The Critical Role of the Base: If the generated HCl is not immediately neutralized, it will protonate the remaining unreacted amine, converting it into an unreactive ammonium salt and stalling the reaction at a maximum of 50% yield. To prevent this, a tertiary amine base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is added in slight excess (typically 1.1 to 1.5 equivalents)[5][6]. These bases are sterically hindered enough to avoid acting as competing nucleophiles while being basic enough to efficiently scavenge HCl.
-
Solvent Selection: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) is preferred due to their excellent solubilizing properties for both the sulfonyl chloride and amine substrates[1][5]. More importantly, these aprotic solvents lack nucleophilic protons that could prematurely hydrolyze the highly reactive sulfonyl chloride.
-
Temperature Control: The S-N bond formation is an exothermic reaction. To avoid side reactions such as the hydrolysis of the sulfonyl chloride or the formation of disulfonamides, the initial addition of the sulfonyl chloride is strictly performed at 0 °C using an ice bath[1][5]. The reaction is subsequently allowed to warm to room temperature (RT) to drive the reaction to completion.
Experimental Protocol
This section outlines a robust, step-by-step methodology for the synthesis of sulfonamides from 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride.
Materials & Reagents
-
2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (CAS: 1354949-84-0) (1.1 eq)[3]
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[1][6]
-
Anhydrous Dichloromethane (DCM)[5]
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure
-
Preparation of the Amine Solution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and maintained under an inert atmosphere (nitrogen or argon), dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM (typically 0.1 M to 0.5 M concentration)[1].
-
Base Addition and Cooling: Add the tertiary amine base (TEA or DIPEA, 1.5 eq) to the solution. Cool the reaction vessel to 0 °C using an ice bath and allow it to equilibrate for 10-15 minutes[1][5].
-
Sulfonyl Chloride Addition: Dissolve 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture via an addition funnel or syringe over 20-30 minutes[5]. This controlled addition manages the exothermic profile and minimizes the formation of bis-sulfonamides.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture for 2 to 24 hours[1]. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS.
-
Aqueous Quench and Workup: Upon complete consumption of the amine, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with additional DCM[1].
-
Washing and Drying: Wash the combined organic layers sequentially with 1 M HCl (to remove unreacted amines and the tertiary amine base), saturated NaHCO₃ solution (to neutralize any residual acid), and brine[1][5]. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude sulfonamide product via flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization, depending on the physical properties of the specific product[1][7].
Data Presentation: Expected Yields and Reaction Times
The following table summarizes the anticipated reaction conditions and yields for the synthesis of sulfonamides using 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride with various classes of amines, based on established structure-reactivity relationships[1][4].
| Amine Class | Example Substrate | Reaction Time (RT) | Expected Yield (%) | Purification Method |
| Primary Aliphatic | Benzylamine | 2 - 4 hours | 85 - 95 | Column Chromatography / Recrystallization |
| Secondary Aliphatic | Piperidine / Morpholine | 2 - 6 hours | 80 - 90 | Column Chromatography |
| Primary Aromatic | Aniline | 12 - 24 hours | 65 - 80 | Column Chromatography |
| Sterically Hindered | tert-Butylamine | 18 - 24 hours | 50 - 70 | Column Chromatography |
Note: Aromatic amines (anilines) are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, requiring longer reaction times and occasionally elevated temperatures or stronger bases (e.g., pyridine or DMAP catalysis)[7].
Visualization: Synthesis Workflow
The following diagram illustrates the critical steps and logical flow of the sulfonamide synthesis protocol.
Workflow for synthesizing sulfonamides from 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride.
References
-
Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods Source: SciELO URL: [Link]
- Title: CN107141238A - A kind of preparation method of ACT-064992 intermediate Source: Google Patents URL
-
Title: SUSTAINABLE APPROACHES IN PHARMACEUTICAL DISCOVERY AND DEVELOPMENT OF SULFA DRUGS Source: Theseus URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. theseus.fi [theseus.fi]
- 3. Molecular Database - Moldb [moldb.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN107141238A - A kind of preparation method of ACT-064992 intermediate - Google Patents [patents.google.com]
- 7. submission.quimicanova.sbq.org.br [submission.quimicanova.sbq.org.br]
Application Notes and Protocols: The Utility of Sulfonyl Chlorides in Medicinal Chemistry – A Case Study with Dansyl Chloride
A Note to the Reader: Initial searches for the compound 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride did not yield sufficient public-domain information to create a comprehensive guide. To fulfill the core requirements of providing a detailed and authoritative resource on the applications of sulfonyl chlorides in medicinal chemistry, this document will focus on Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) as a representative and extensively documented example. The principles, protocols, and applications discussed herein are broadly applicable to the sulfonyl chloride class of reagents and will provide valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Versatility of Sulfonyl Chlorides in Medicinal Chemistry
Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organic compounds that serve as indispensable tools in medicinal chemistry. Their utility stems from the electrophilic nature of the sulfur atom, which readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages (-SO₂-NR₂). This reactivity allows for the facile introduction of the sulfonyl group into a wide array of molecules, thereby modulating their physicochemical properties and biological activity.
The sulfonamide functional group is a privileged scaffold in drug design, appearing in a multitude of therapeutic agents across various disease areas. Its prevalence can be attributed to its unique characteristics: it is hydrolytically stable, capable of acting as a hydrogen bond acceptor, and possesses a tetrahedral geometry that can mimic transition states of enzymatic reactions.
This guide provides an in-depth exploration of the applications of sulfonyl chlorides in medicinal chemistry, using Dansyl chloride as a prime exemplar. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its use in fluorescent labeling, and discuss its broader implications in drug discovery and development.
A Case Study: Dansyl Chloride
Dansyl chloride is a fluorescent reagent that has been a cornerstone of protein chemistry and analytical biochemistry for decades.[1] It reacts with primary and secondary amino groups to yield highly fluorescent sulfonamide adducts that are detectable at very low concentrations.[2] This property makes it an invaluable tool for the sensitive detection and quantification of amino acids, peptides, and proteins.
Physicochemical Properties and Reactivity
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂ClNO₂S | [3] |
| Molar Mass | 269.75 g/mol | [3] |
| Appearance | Yellow-orange solid | [2] |
| Excitation Maximum | ~340 nm | [2] |
| Emission Maximum | ~520 nm (environment-dependent) | [2] |
| Reactivity | Reacts with primary and secondary amines, phenols, and imidazoles. | [4][5] |
The reaction of Dansyl chloride with an amine proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable, covalent sulfonamide bond. This reaction is typically carried out under mild alkaline conditions (pH 9.5-10.0) to ensure the amine is in its deprotonated, nucleophilic state.[6]
Caption: Reaction of Dansyl chloride with a primary amine.
Applications in Medicinal Chemistry
The unique properties of Dansyl chloride have led to its widespread use in various aspects of medicinal chemistry and drug development.
Protein and Peptide Analysis
-
N-Terminal Amino Acid Sequencing: One of the classical applications of Dansyl chloride is the determination of the N-terminal amino acid of a protein or peptide.[7] After reaction with the N-terminal α-amino group and subsequent acid hydrolysis, the fluorescent dansylated amino acid can be identified by chromatography, providing crucial sequence information.[7]
-
Fluorescent Labeling for Quantification: Dansyl chloride is extensively used for the pre-column derivatization of amino acids and peptides for sensitive quantification by High-Performance Liquid Chromatography (HPLC).[4][8] The high fluorescence of the dansyl group allows for detection in the picomole range.
Biophysical Studies
The fluorescence of dansyl-protein conjugates is often sensitive to the local environment.[1][9] This property can be exploited to study:
-
Protein Folding and Dynamics: Changes in the fluorescence emission spectrum of a dansylated protein can provide insights into conformational changes during folding or ligand binding.[9]
-
Binding Assays: By labeling a ligand or drug candidate with a dansyl group, its binding to a target protein can be monitored by changes in fluorescence.
Drug Discovery and Development
-
High-Throughput Screening: Dansyl-based assays can be developed for high-throughput screening of compound libraries to identify potential drug candidates that modulate the activity of a target protein.
-
Metabolic Studies: Dansyl chloride can be used to derivatize drug metabolites containing amino groups, facilitating their detection and quantification in biological samples.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common applications of Dansyl chloride.
Protocol 1: Fluorescent Labeling of a Peptide for HPLC Analysis
This protocol describes the derivatization of a peptide with Dansyl chloride for subsequent analysis by reversed-phase HPLC.
Materials:
-
Peptide sample
-
Dansyl chloride solution (10 mg/mL in anhydrous acetonitrile)[10]
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8)[10]
-
Quenching solution (e.g., 2% (v/v) methylamine or ethylamine in water)[11]
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
Microcentrifuge tubes
-
Heating block or water bath
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the Derivatization Buffer to a final concentration of approximately 1 mg/mL.
-
Derivatization: To 50 µL of the peptide solution in a microcentrifuge tube, add 100 µL of the Dansyl chloride solution.
-
Incubation: Vortex the mixture gently and incubate at 37°C for 1 hour in the dark.[12]
-
Quenching: Add 10 µL of the quenching solution to the reaction mixture to consume any unreacted Dansyl chloride. Vortex and incubate for an additional 15 minutes at room temperature.
-
Sample Preparation for HPLC: Acidify the reaction mixture with 10 µL of 10% formic acid. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Analysis: Analyze the sample on a C18 reversed-phase HPLC column using a suitable gradient of water/acetonitrile containing 0.1% formic acid. Monitor the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 520 nm.
Caption: Experimental workflow for dansylation of peptides.
Protocol 2: N-Terminal Amino Acid Analysis of a Protein
This protocol outlines the classical method for identifying the N-terminal amino acid of a protein.
Materials:
-
Protein sample
-
Dansyl chloride solution (5 mg/mL in acetone)[13]
-
0.2 M Sodium bicarbonate solution
-
6 M Hydrochloric acid (HCl)
-
Polyamide thin-layer chromatography (TLC) plates
-
TLC developing solvents (e.g., Solvent 1: 1.5% (v/v) formic acid in water; Solvent 2: Benzene:acetic acid, 9:1 v/v)
-
UV lamp
Procedure:
-
Dansylation: To 1-2 mg of the protein dissolved in 1 mL of 0.2 M sodium bicarbonate, add 1 mL of the Dansyl chloride solution. Incubate the mixture at 37°C for 1-2 hours.
-
Precipitation and Washing: Precipitate the dansylated protein by adding 4 volumes of cold acetone. Centrifuge to collect the pellet and wash it twice with cold acetone to remove excess Dansyl chloride.
-
Hydrolysis: Dry the protein pellet and add 0.5 mL of 6 M HCl. Seal the tube under vacuum and hydrolyze at 110°C for 16-18 hours.
-
Extraction of Dansyl-Amino Acid: After hydrolysis, dry the sample in a desiccator over NaOH pellets. Extract the dansylated amino acid with 100 µL of acetone.
-
TLC Analysis: Spot the acetone extract onto a polyamide TLC plate alongside a mixture of dansylated amino acid standards. Develop the chromatogram in two dimensions using the appropriate solvent systems.
-
Visualization: Visualize the fluorescent spots under a UV lamp and identify the N-terminal amino acid by comparing its position to the standards.
Troubleshooting
| Issue | Possible Cause | Solution | Reference |
| Low or no fluorescence | Incomplete reaction due to low pH or inactive reagent. | Ensure the pH of the reaction buffer is between 9.5 and 10.0. Use a fresh solution of Dansyl chloride. | [6] |
| Multiple fluorescent spots for a single peptide | Labeling of side-chain amino groups (e.g., lysine). | This is expected for peptides containing lysine. The number of dansyl groups incorporated can be determined by mass spectrometry. | [] |
| High background fluorescence in HPLC | Excess unreacted Dansyl chloride or hydrolysis product (dansyl sulfonic acid). | Ensure efficient quenching of the reaction. Optimize the HPLC gradient to separate the dansylated peptide from reagent-related peaks. | [11] |
Conclusion
Dansyl chloride, as a representative of the sulfonyl chloride class of reagents, exemplifies the profound impact that a single functional group can have in medicinal chemistry and the broader life sciences. Its ability to form stable, fluorescent sulfonamides with primary and secondary amines has provided researchers with a powerful tool for the sensitive detection, quantification, and characterization of biomolecules. The principles and protocols outlined in this guide are intended to serve as a practical resource for scientists engaged in drug discovery and development, highlighting the enduring utility of sulfonyl chlorides in advancing our understanding of biological systems and in the quest for new therapeutic agents.
References
-
Dansyl chloride - Grokipedia. (n.d.). Retrieved March 23, 2026, from [Link]
-
Dansyl chloride - Wikipedia. (n.d.). Retrieved March 23, 2026, from [Link]
-
HPLC Analysis of Dansyl Derivatives. (n.d.). Scribd. Retrieved March 23, 2026, from [Link]
-
HPLC Method for Analysis of Dansyl Amino Acids - SIELC Technologies. (n.d.). Retrieved March 23, 2026, from [Link]
-
Dansyl Chloride (Howard Chang) - UCLA-DOE Institute. (2010, November 19). Retrieved March 23, 2026, from [Link]
-
1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives - ResearchGate. (n.d.). Retrieved March 23, 2026, from [Link]
- Synthesis method of dansyl chloride for preparing fluorescent probe - Google Patents. (n.d.).
-
Quantitative Determination of Fluorescent Labelled Proteins by using Dansyl Chloride or Fluorescamine with Application to Polyac - Portland Press. (2019, October 12). Retrieved March 23, 2026, from [Link]
-
Amino Acid Analysis by Dansylation: A Revised Method - Cardinal Scholar. (n.d.). Retrieved March 23, 2026, from [Link]
-
The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments. (n.d.). Retrieved March 23, 2026, from [Link]
-
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - ResearchGate. (2025, January 4). Retrieved March 23, 2026, from [Link]
- Preparation method of compound dansyl chloride - Google Patents. (n.d.).
-
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. - R Discovery. (2025, January 8). Retrieved March 23, 2026, from [Link]
-
Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed. (2001, May 15). Retrieved March 23, 2026, from [Link]
-
Mechanism of reaction of dansyl chloride with carboxylic acid functional group. (n.d.). Retrieved March 23, 2026, from [Link]
-
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI. (2025, January 8). Retrieved March 23, 2026, from [Link]
-
Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes - MDPI. (2021, November 14). Retrieved March 23, 2026, from [Link]
-
Dansyl chloride – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 23, 2026, from [Link]
-
Dansyl chloride – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 23, 2026, from [Link]
-
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed - NIH. (2025, January 8). Retrieved March 23, 2026, from [Link]
-
Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride: application to content uniformity testing - PMC. (n.d.). Retrieved March 23, 2026, from [Link]
-
Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride: application to content uniformity testing - RSC Publishing. (n.d.). Retrieved March 23, 2026, from [Link]
Sources
- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 2. Dansyl chloride â Grokipedia [grokipedia.com]
- 3. Dansyl chloride synthesis - chemicalbook [chemicalbook.com]
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- 5. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 8. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]
- 9. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Sulfonate Esters Using 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride
These application notes provide a comprehensive, step-by-step guide for the synthesis of sulfonate esters utilizing 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document outlines the chemical principles, detailed experimental procedures, safety precautions, and characterization methods.
Introduction: The Significance of Sulfonate Esters
In the realm of organic chemistry, the conversion of an alcohol's hydroxyl (-OH) group, a notoriously poor leaving group, into a more reactive species is a fundamental and often necessary transformation.[1] Sulfonate esters are excellent leaving groups, rendering them invaluable intermediates for a wide array of nucleophilic substitution and elimination reactions.[2] Their stability and reactivity profile make them superior to other activated alcohol derivatives in many synthetic applications.
The process, often termed "alcohol activation," involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base.[2][3] This reaction proceeds with the retention of the alcohol's stereochemical configuration, a critical feature for the synthesis of complex, stereochemically defined molecules.[4] The resulting sulfonate ester can be readily displaced by a wide range of nucleophiles, enabling the facile introduction of new functional groups.
This guide focuses on the use of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride, a specific sulfonylating agent. The presence of the fluorophenylsulfanyl moiety can influence the reactivity and physical properties of the resulting sulfonate ester, potentially offering advantages in specific synthetic contexts.
Reaction Mechanism and Rationale
The formation of a sulfonate ester from an alcohol and a sulfonyl chloride is a nucleophilic substitution reaction at the sulfur atom.[5] The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.[3][4]
A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is essential for this reaction.[2] Its primary role is to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing it from protonating the starting alcohol or the product.[1] In some cases, pyridine can also act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium intermediate.[5]
The choice of base and solvent is critical for optimizing the reaction. Aprotic solvents like dichloromethane (DCM) are commonly used to avoid side reactions with the sulfonyl chloride.[2] Conducting the reaction at reduced temperatures, typically 0 °C, helps to control the exothermic nature of the reaction and minimize potential side product formation.[2]
Caption: Mechanism of sulfonate ester formation.
Safety Precautions: Handling Sulfonyl Chlorides
Sulfonyl chlorides are corrosive and highly reactive compounds that demand careful handling.[6] Adherence to strict safety protocols is paramount to prevent accidents and ensure personal safety.
Primary Hazards:
-
Corrosivity: Can cause severe burns to the skin, eyes, and respiratory tract.[6]
-
Reactivity with Water: Reacts exothermically, and sometimes violently, with water and moisture to produce corrosive hydrochloric acid.[6][7]
-
Incompatibility: Reacts violently with strong bases.[6]
-
Toxic Fumes: Decomposition can produce toxic gases such as hydrogen chloride and sulfur oxides.[6]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield are essential.[6]
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn.[8]
-
Protective Clothing: A chemical-resistant lab coat or apron is necessary.[8]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[6]
Spill and Emergency Procedures:
-
In case of a small spill, cover it with a dry, inert absorbent material like sand or soda ash.[6] Do not use water or combustible materials.[6]
-
If a violent reaction occurs due to accidental water addition, lower the fume hood sash, alert others, and evacuate the area if necessary.[6]
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a sulfonate ester from a primary or secondary alcohol using 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation (Example) |
| Alcohol (Substrate) | Anhydrous | Sigma-Aldrich, Acros Organics |
| 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride | ≥98% | Commercially available |
| Pyridine or Triethylamine (Base) | Anhydrous, ≥99.5% | Sigma-Aldrich, Fisher Scientific |
| Dichloromethane (DCM) (Solvent) | Anhydrous, ≥99.8% | Sigma-Aldrich, VWR |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Aqueous | Prepared in-house |
| Saturated Sodium Chloride (Brine) Solution | Aqueous | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Granular | Sigma-Aldrich, VWR |
| Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator | Standard laboratory glassware | VWR, Fisher Scientific |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane to a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Add pyridine or triethylamine (1.5 equivalents) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled, stirred alcohol solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of cold water.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude sulfonate ester.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.[2]
Characterization of the Sulfonate Ester
The identity and purity of the synthesized sulfonate ester should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonate ester group (typically around 1350 cm⁻¹ and 1175 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point (for solid products): To assess the purity of the compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents (moisture contamination) | Use freshly dried solvents and reagents. Ensure the reaction is performed under an inert atmosphere. |
| Insufficient reaction time or temperature | Allow the reaction to stir for a longer period or warm to room temperature after the initial addition at 0 °C. | |
| Formation of side products (e.g., alkyl chloride) | Reaction with excess HCl | Ensure an adequate amount of base is used to neutralize all the generated HCl. |
| Difficult purification | Impurities in starting materials | Purify the starting alcohol and sulfonyl chloride before use. |
| Incomplete reaction | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
Conclusion
The synthesis of sulfonate esters from alcohols using 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is a robust and versatile method for activating hydroxyl groups for subsequent transformations. By following the detailed protocol and adhering to the safety precautions outlined in these application notes, researchers can reliably prepare these valuable synthetic intermediates. The principles and techniques described herein are broadly applicable to a wide range of substrates, making this a cornerstone reaction in modern organic synthesis.
References
-
Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved from [Link]
-
Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]
-
European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2025, March 12). Recent advances in the synthesis and transformations of sulfinate esters. DOI:10.1039/D5CC00797F. Retrieved from [Link]
-
ACS Publications. (2004, January 13). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
YouTube. (2020, May 29). 02.11 Formation of Sulfonate Esters from Alcohols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]
-
YouTube. (2023, November 19). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2024, June 13). Safety Data Sheet: Sulfuryl chloride. Retrieved from [Link]
- Google Patents. (n.d.). EP2851362B1 - A method for the production of sulfate or sulfonate esters.
-
National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for.... PMC. Retrieved from [Link]
-
Concordia University Research Repository. (2019, December 10). Applications of Sulfinate Salts. Spectrum. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates. Retrieved from [Link]
-
ACS Publications. (2024, July 25). Dehydroxylative Sulfonylation of Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride. Retrieved from [Link]
-
MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
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Catalytic conditions for 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride amine coupling
Application Note: Catalytic Amine Coupling of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl Chloride
Executive Summary & Mechanistic Rationale
The coupling of sulfonyl chlorides with amines is a foundational transformation in medicinal chemistry, extensively utilized to generate metabolically stable sulfonamide bioisosteres [[1]]([Link]). However, aliphatic sulfonyl chlorides bearing α-protons, such as 2-[(4-fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride, present unique synthetic challenges. Under standard basic conditions (e.g., excess Triethylamine or DIPEA), these substrates are highly susceptible to base-induced dehydrohalogenation, forming highly reactive sulfene intermediates.
Furthermore, the presence of the β-thioether moiety (the 4-fluorophenyl sulfanyl group) exacerbates the issue. The thioether can act as a leaving group in an E1cB-like pathway, leading to the rapid formation of unwanted vinyl sulfonamides or vinyl sulfonyl chlorides . This elimination pathway drastically reduces the yield of the desired aliphatic sulfonamide and complicates downstream purification.
To circumvent these side reactions, nucleophilic catalysis is strictly required. The introduction of 4-Dimethylaminopyridine (DMAP) fundamentally alters the reaction kinetics. DMAP rapidly attacks the sulfonyl chloride to form an ultra-electrophilic N-sulfonylpyridinium intermediate. This kinetically outcompetes the base-mediated α-deprotonation, directing the reaction strictly down the substitution pathway and preserving the integrity of the β-thioether linkage . This methodology is critical for synthesizing complex sulfonamide-based inhibitors, such as those targeting Glutamate Carboxypeptidase II (GCP2) .
Mechanistic Pathway: Catalysis vs. Elimination
DMAP-catalyzed substitution vs. base-induced sulfene formation and β-elimination pathways.
Optimization of Catalytic Conditions
The causality of reaction conditions is clearly demonstrated in the optimization data. Strong, unhindered bases without a nucleophilic catalyst primarily drive the elimination pathway. By shifting to a catalytic DMAP system with strict temperature control, the desired substitution product is isolated in excellent yields.
Table 1: Optimization of Conditions for Sulfonamide Formation
| Entry | Base (Equiv) | Catalyst (mol%) | Solvent | Temp (°C) | Yield: Product (%) | Yield: Vinyl Byproduct (%) |
| 1 | Et₃N (2.0) | None | DCM | 25 | 25 | 65 |
| 2 | DIPEA (2.0) | None | DCM | 25 | 35 | 45 |
| 3 | K₂CO₃ (2.0) | None | MeCN | 25 | 40 | 20 |
| 4 | Et₃N (1.2) | DMAP (10) | DCM | 0 → 25 | 92 | < 2 |
| 5 | DIPEA (1.2) | NMI (20) | THF | 0 → 25 | 88 | < 2 |
Note: Yields determined by quantitative LC-MS analysis using an internal standard. Entry 4 represents the optimal self-validating protocol.
Self-Validating Experimental Protocol
This protocol is designed with built-in analytical checkpoints to ensure the integrity of the β-thioether linkage and validate the suppression of the E1cB pathway.
Materials & Reagents
-
Electrophile: 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (1.0 equiv)
-
Nucleophile: Primary or secondary amine (1.1 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Base: Triethylamine (Et₃N), distilled over CaH₂ (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM), degassed.
Step-by-Step Methodology
Step 1: Preparation of the Nucleophilic Complex
-
To an oven-dried, argon-purged 50 mL round-bottom flask, add the amine (1.1 mmol) and DMAP (0.1 mmol, 12.2 mg).
-
Dissolve the mixture in 10 mL of anhydrous DCM.
-
Add Et₃N (1.2 mmol, 167 µL) via a gas-tight syringe.
-
Causality Check: Dissolving the amine and catalyst first ensures that the N-sulfonylpyridinium intermediate is intercepted by the amine immediately upon formation, preventing catalyst poisoning or off-target reactions.
Step 2: Temperature-Controlled Electrophile Addition
-
Cool the reaction flask to exactly 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Dissolve 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (1.0 mmol, 254.7 mg) in 5 mL of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise over 15 minutes to the stirring amine mixture.
-
Causality Check: Initiating the reaction at 0 °C suppresses the activation energy available for the E1cB elimination pathway. Dropwise addition keeps the steady-state concentration of the sulfonyl chloride low, preventing sulfene oligomerization.
Step 3: In-Process Monitoring (Self-Validation)
-
Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature (25 °C).
-
At the 2-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.
-
Validation Checkpoint:
-
TLC (Hexanes/EtOAc 7:3): The desired product typically runs at Rf≈0.4 . The vinyl sulfonamide byproduct (if present) runs higher ( Rf≈0.6 ) due to the loss of the polarizable thioether moiety.
-
LC-MS: Confirm the presence of the desired mass [M+H]+ and explicitly check for the absence of the elimination mass [M−126(ArSH)+H]+ .
-
Step 4: Quench and Workup
-
Once complete consumption of the sulfonyl chloride is confirmed, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.
-
Transfer to a separatory funnel and extract with DCM ( 3×15 mL).
-
Wash the combined organic layers with 1M HCl (10 mL) to selectively protonate and remove DMAP and any unreacted aliphatic amine.
-
Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify via flash column chromatography (SiO₂, Hexanes to EtOAc gradient) to yield the pure 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonamide derivative.
References
-
"Click, click, cyclize": a DOS approach to sultams utilizing vinyl sulfonamide linchpins. Organic Letters, 2009. URL:[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2021. URL:[Link]
-
N-substituted Glutamyl Sulfonamides as Inhibitors of Glutamate Carboxypeptidase II (GCP2). Chemical Biology & Drug Design, 2011. URL:[Link]
Sources
Application Notes and Protocols for the Safe Handling and Storage of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride
Abstract
Section 1: Compound Overview and Inherent Hazard Analysis
2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (SFESC) is a multifunctional organic compound with the molecular formula C₈H₈ClFO₂S[1]. Its utility in synthetic chemistry is derived from the reactive sulfonyl chloride group, which can participate in a variety of coupling reactions. However, this reactivity also dictates the compound's primary hazards. A comprehensive risk assessment must consider the hazards posed by each of its functional groups.
1.1 The Sulfonyl Chloride Moiety: The Primary Reactive Hazard
The ethane-1-sulfonyl chloride group is the most significant contributor to the compound's hazardous properties. Sulfonyl chlorides are a class of organosulfur compounds that are highly reactive and require meticulous handling.
-
Reactivity with Water: Sulfonyl chlorides react exothermically, and often violently, with water, including atmospheric moisture[2]. This hydrolysis reaction produces corrosive byproducts: the corresponding sulfonic acid and hydrochloric acid (HCl) gas[3]. This reaction is the primary reason for the compound's corrosivity and lachrymatory (tear-inducing) effects.
-
Corrosivity: Due to the generation of acidic byproducts upon contact with moisture, SFESC is classified as a corrosive substance, capable of causing severe skin burns and eye damage[1][4].
-
Incompatibility: Sulfonyl chlorides are incompatible with strong bases, oxidizing agents, and alcohols[3]. Reactions with these substances can be highly exothermic and may lead to the release of toxic gases.
1.2 The Thioether Linkage: Odor and Potential for Oxidation
The (4-Fluorophenyl)sulfanyl group, a thioether, also presents handling challenges.
-
Malodor: Many low molecular weight thioethers and their thiol precursors are characterized by strong, unpleasant odors detectable at very low concentrations[5][6][7]. While the odor profile of SFESC is not documented, it is prudent to assume it may be malodorous and to handle it accordingly to prevent nuisance odor release, which can cause nausea and headaches in sensitive individuals[6].
-
Oxidation: Thioethers can be oxidized to sulfoxides and sulfones. While this is often a desired synthetic transformation, uncontrolled oxidation by incompatible materials should be avoided.
1.3 The Fluorophenyl Group: Toxicological Considerations
The presence of a fluorine atom on the phenyl ring is common in modern pharmaceuticals and agrochemicals, often to enhance metabolic stability or potency[8][9]. However, it also warrants specific toxicological considerations.
-
Metabolic C-F Bond Cleavage: While the carbon-fluorine bond is generally very strong, metabolic processes can lead to its cleavage[10][11]. The release of fluoride ions can lead to toxicity, with potential effects on bone health (skeletal fluorosis) with long-term exposure[10][11]. Furthermore, the metabolism of fluorinated compounds can sometimes produce toxic metabolites, such as fluoroacetic acid[9]. Although the metabolic profile of SFESC is unknown, these potential downstream toxicities necessitate careful handling to minimize exposure.
Table 1: Summary of Physicochemical and Hazard Data
| Property | Value / Information | Source |
| Molecular Formula | C₈H₈ClFO₂S | PubChem[1] |
| Molecular Weight | 222.66 g/mol | PubChem[1] |
| GHS Hazard Class | Skin Corrosion/Irritation, Category 1B | ECHA C&L Inventory[1] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | ECHA C&L Inventory[1] |
| Primary Hazards | Corrosive, water-reactive, lachrymator, potentially malodorous | Derived from functional group analysis[2][4][6] |
| Incompatibilities | Water, strong bases, strong oxidizing agents, alcohols | General for sulfonyl chlorides[3][12] |
| Toxicology | Potential for release of fluoride ions or toxic metabolites upon in-vivo metabolism | General for organofluorine compounds[9][10][11] |
Section 2: Engineering Controls and Laboratory Prerequisites
Due to the hazardous nature of SFESC, it must only be handled in a controlled laboratory environment with appropriate, fully functional engineering controls.
-
Chemical Fume Hood: All manipulations of SFESC, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to contain corrosive vapors and any potential odors[3][13].
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in the immediate work area[3][14].
-
Inert Atmosphere: Due to its water reactivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to maintain the compound's integrity and prevent the formation of corrosive byproducts[12].
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions[3].
Section 3: Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is the final and most critical barrier between the researcher and the chemical. The following PPE is mandatory when handling SFESC.
Table 2: Mandatory Personal Protective Equipment
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Tightly fitting chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive liquid and the corrosive vapors it releases. A face shield provides a secondary barrier for the entire face[3][15][16]. |
| Hands | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Neoprene). A double-gloving technique with an inner pair of nitrile gloves is recommended. | Protects against skin corrosion. Butyl or Neoprene offer good resistance to acids and reactive chemicals[16]. Gloves must be inspected before each use and changed immediately if contamination is suspected[17]. |
| Body | A chemical-resistant lab coat or apron, worn over long-sleeved clothing and full-length pants. For larger quantities, a chemical-resistant suit (e.g., Tychem®) is required. | Protects skin from accidental splashes and contact[15][16]. |
| Feet | Closed-toe, chemical-resistant shoes. For larger scale operations, chemical-resistant boots should be worn[18][19]. | Protects feet from spills. |
| Respiratory | Not typically required if all work is performed within a certified fume hood. For spill cleanup or in case of ventilation failure, a full-face respirator with an acid gas/organic vapor combination cartridge is necessary[16][19][20]. | Protects against inhalation of corrosive HCl and SO₂ vapors. |
Diagram 1: PPE Donning and Doffing Sequence
Caption: PPE Donning and Doffing Workflow.
Section 4: Storage and Handling Protocols
4.1 Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Environment: Store the container in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials[3][4]. The storage area should be secure and accessible only to authorized personnel[17].
-
Inert Atmosphere: Keep the container tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture[12][21].
-
Segregation: Store SFESC away from incompatible materials, particularly water, bases, alcohols, and oxidizing agents[3].
4.2 Handling and Weighing
-
Work Area Preparation: Ensure the fume hood is clean, and all necessary equipment (spatulas, glassware, etc.) is thoroughly dried before use.
-
Inert Transfer: When transferring the material, do so under a positive pressure of an inert gas if possible.
-
Weighing: Weigh the required amount of SFESC in a tared, dry, sealed container within the fume hood. Avoid weighing on an open balance.
-
Addition to Reaction: Add SFESC to the reaction vessel slowly and in a controlled manner. If adding to a solvent, ensure the solvent is anhydrous.
Section 5: Reaction Quenching and Work-up Protocol
Excess SFESC in a reaction mixture must be neutralized before aqueous work-up. Direct contact with water or aqueous base can cause a violent, exothermic reaction.
5.1 Protocol for Quenching
-
Prepare Quenching Solution: In a separate flask large enough to contain at least twice the volume of the reaction mixture, prepare a cold (0-5 °C) saturated solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃)[15]. A minimum of 5-10 molar equivalents of base relative to the initial amount of SFESC should be used[15].
-
Cool Reaction Mixture: Cool the reaction mixture in an ice bath.
-
Slow Addition: Using an addition funnel, add the reaction mixture dropwise to the cold, vigorously stirred basic solution[15]. Never add the quenching solution to the reaction mixture.
-
Control Gas Evolution: The addition rate must be carefully controlled to manage the vigorous evolution of carbon dioxide (CO₂) gas and prevent foaming and overflow[15].
-
Ensure Complete Quench: After the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure all residual sulfonyl chloride has been hydrolyzed and neutralized[15].
-
Verify pH: Check the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic before proceeding with extraction or disposal[15].
Section 6: Spill Management and Decontamination
Prompt and correct response to a spill is critical to prevent injury and environmental contamination.
6.1 Small Spills (in a fume hood)
-
Alert Personnel: Alert others in the immediate area.
-
Containment: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash[14][15]. Do not use water or combustible materials like paper towels [14][15].
-
Collection: Carefully scoop the absorbed material into a dry, sealable container labeled as hazardous waste[22].
-
Decontamination: Decontaminate the spill area with a cloth lightly dampened with a basic solution (e.g., 5% sodium bicarbonate), followed by a water rinse and then a final wipe with a dry cloth. All cleaning materials must be disposed of as hazardous waste[22].
6.2 Large Spills (outside a fume hood)
-
Evacuate: Evacuate all non-essential personnel from the area and restrict access[14].
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Emergency Call: Contact your institution's emergency response team immediately.
-
Cleanup: Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.
Diagram 2: Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Section 7: Waste Disposal
All waste containing SFESC or its byproducts must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and empty containers must be placed in a clearly labeled, sealed hazardous waste container[23][24].
-
Liquid Waste: Unused or waste SFESC, as well as quenched reaction mixtures, should be collected in a dedicated, labeled, and sealed hazardous waste container. The container should be made of a material resistant to corrosive and chlorinated waste (e.g., glass or specialized polymer). Do not mix with other waste streams unless compatibility has been confirmed[22].
-
Decontamination of Glassware: Glassware that has come into contact with SFESC should be rinsed with a small amount of an organic solvent (e.g., acetone) to remove residue. This rinsate must be collected as hazardous waste. The glassware can then be decontaminated by carefully rinsing with a dilute basic solution (e.g., sodium bicarbonate) before normal washing[23].
Section 8: Emergency Procedures
8.1 Skin Contact
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[2][25].
8.2 Eye Contact
-
Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids[2].
-
Remove contact lenses if present and easy to do so. Continue rinsing[17].
8.3 Inhalation
-
If breathing is difficult, give oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth)[2].
8.4 Ingestion
-
If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink[2].
-
Never give anything by mouth to an unconscious person[2].
Section 9: References
-
Material Safety Data Sheet - Sulfuryl chloride. (2005, October 31). Cole-Parmer. [Link]
-
Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). HoriazonChemical. [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-998. [Link]
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Organofluorine chemistry. (n.d.). Wikipedia. [Link]
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Safety Gear and Equipment to Protect Against the Hazards of H2S. (2024, October 3). SafetyInc. [Link]
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Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
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PPE for SF₆ Gas By-Products | Safety Guide for Technicians. (2025, September 9). DILO. [Link]
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Szpera, R., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Chemical Research in Toxicology, 34(4), 931-954. [Link]
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Thioether Formation. (n.d.). International Consortium for Innovation and Quality in Pharmaceutical Development. [Link]
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Technical Supplement - Personal Protective Equipment (PPE). (2019, January 18). Union Pacific. [Link]
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2-(4-Fluorophenyl)ethane-1-sulfonyl chloride. (n.d.). PubChem. [Link]
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Sulfur Dioxide. (n.d.). 3M. [Link]
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Lin, F., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 521-523. [Link]
-
PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips. [Link]
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Thiols. (2020, June 23). UCL Safety Services. [Link]
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Storage handling for Chemical - methane sulfonyl chloride. (2023, January 31). Reddit. [Link]
-
SOP 0079 - Thionyl Chloride. (2013, July 22). University of Alabama in Huntsville. [Link]
-
Removing thionyl chloride. (2019, June 17). Reddit. [Link]
-
p-TOLUENESULFINYL CHLORIDE. (1954). Organic Syntheses, 34, 93. [Link]
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The Strategic deployment of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride in the Advancement of Modern Drug Discovery
Abstract
In the landscape of contemporary medicinal chemistry, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. This technical guide delineates the strategic application of 2-[(4-fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride as a versatile scaffold in drug discovery. We will explore the intrinsic chemical properties of this reagent that render it a valuable asset for medicinal chemists, including the strategic incorporation of a fluorine atom and a flexible sulfonyl chloride handle. This document provides a comprehensive overview of its reactivity, detailed protocols for the synthesis of derivative compounds, and a discussion of its potential in generating libraries of molecules with diverse pharmacological activities.
Introduction: The Rationale for a Fluorinated Sulfonyl Chloride Building Block
The pursuit of innovative drug candidates necessitates the exploration of novel chemical space. The title compound, 2-[(4-fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride, offers a unique combination of structural motifs that are highly sought after in modern drug design.
-
The Power of the Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1] Its ability to act as a hydrogen bond acceptor and its metabolic stability make it a privileged functional group in medicinal chemistry.[2] The sulfonyl chloride end of our building block provides a reactive handle for the straightforward synthesis of sulfonamides through reaction with a diverse range of primary and secondary amines.[3]
-
The Strategic Advantage of Fluorine: The incorporation of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties.[4] The presence of the 4-fluorophenyl group can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity to target proteins, and improve membrane permeability.[5][6]
-
Conformational Flexibility: The ethane linker between the fluorinated aromatic ring and the sulfonyl chloride group provides a degree of conformational flexibility. This allows the resulting sulfonamide derivatives to adopt optimal conformations for binding to their biological targets.
This combination of features makes 2-[(4-fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride a powerful tool for lead generation and optimization in drug discovery programs.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the building block's properties is essential for its effective utilization.
Table 1: Physicochemical Properties of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride
| Property | Value | Source |
| Molecular Formula | C₈H₈ClFO₂S | [7] |
| Molecular Weight | 222.66 g/mol | [7] |
| CAS Number | 405219-34-3 | [7] |
| Appearance | White to off-white solid | |
| Reactivity | Highly reactive towards nucleophiles | [8] |
The primary mode of reaction for 2-[(4-fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is nucleophilic substitution at the sulfonyl sulfur atom. The chlorine atom is an excellent leaving group, facilitating reactions with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. The reaction is typically carried out in the presence of a non-nucleophilic base to quench the HCl byproduct.
Application in the Synthesis of Bioactive Molecules: A Case Study
To illustrate the utility of this building block, we present a representative synthesis of a hypothetical series of N-aryl-2-[(4-fluorophenyl)sulfanyl]ethanesulfonamides, inspired by the development of potent microtubule-targeted anticancer agents.[2][9] While the cited literature uses a vinylsulfonamide scaffold, the synthetic principles are directly translatable.
General Synthetic Workflow
The synthesis of N-aryl sulfonamides from 2-[(4-fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is a straightforward and high-yielding process.
Caption: General workflow for sulfonamide synthesis.
Detailed Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-[(4-fluorophenyl)sulfanyl]ethanesulfonamide
This protocol provides a step-by-step method for the synthesis of a representative sulfonamide derivative.
Materials:
-
2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (1.0 eq)
-
4-Methoxyaniline (1.05 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyaniline (1.05 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq) dropwise with stirring.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 2-[(4-fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x), deionized water (1 x), saturated NaHCO₃ solution (1 x), and finally with brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure N-(4-methoxyphenyl)-2-[(4-fluorophenyl)sulfanyl]ethanesulfonamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Results and Data Presentation
The synthesis is expected to yield the desired sulfonamide in good to excellent yields. The following table provides hypothetical data for a small library of synthesized compounds.
Table 2: Representative Yields and Characterization Data
| Compound ID | Substituted Aniline | Molecular Formula | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | MS (ESI) [M+H]⁺ |
| 1a | Aniline | C₁₄H₁₄FNO₂S₂ | 85 | 7.20-7.40 (m, 9H), 6.85 (s, 1H, NH), 3.55 (t, 2H), 3.20 (t, 2H) | 312.04 |
| 1b | 4-Methoxyaniline | C₁₅H₁₆FNO₃S₂ | 88 | 7.20-7.40 (m, 4H), 6.80-6.90 (m, 4H), 6.75 (s, 1H, NH), 3.80 (s, 3H), 3.50 (t, 2H), 3.15 (t, 2H) | 342.05 |
| 1c | 4-Chloroaniline | C₁₄H₁₃ClFNO₂S₂ | 82 | 7.15-7.45 (m, 8H), 6.95 (s, 1H, NH), 3.58 (t, 2H), 3.22 (t, 2H) | 346.00 |
Logical Framework for Drug Discovery Application
The use of 2-[(4-fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride can be integrated into a logical drug discovery workflow.
Caption: Drug discovery workflow.
Conclusion
2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a reactive sulfonyl chloride handle, a metabolically advantageous fluorophenyl group, and a flexible linker allows for the efficient synthesis of diverse libraries of sulfonamide derivatives. The straightforward and robust synthetic protocols associated with this reagent make it an attractive choice for both academic and industrial research settings. By leveraging the unique properties of this building block, researchers can accelerate the discovery and development of novel therapeutic agents to address unmet medical needs.
References
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Reddy, M. V. R., et al. (2013). Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents. Journal of Medicinal Chemistry, 56(13), 5562–5586. [Link]
-
Reddy, M. V. R., et al. (2013). Design, synthesis, and biological evaluation of (E)-N-aryl-2-arylethenesulfonamide analogues as potent and orally bioavailable microtubule-targeted anticancer agents. PubMed, [Link]
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Reddy, M. V. R., et al. (2013). Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents. PMC, [Link]
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PubChem. (n.d.). 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Process for preparing ethylene sulfonyl chloride.
- Google Patents. (n.d.). Method for preparing sulfonyl chloride in environment-friendly mode.
- Google Patents. (n.d.). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
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MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
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ResearchGate. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. [Link]
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PMC. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]
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RSC Publishing. (n.d.). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. [Link]
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PMC. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
-
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). [Link]
-
PubChem. (n.d.). 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride. [Link]
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- 4. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
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Application Notes and Protocols: Selective Oxidation of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride Thioether Linkages
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective oxidation of the thioether linkage in 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride. The transformation of thioethers to sulfoxides and sulfones is a critical reaction in medicinal chemistry and materials science. This guide offers a detailed analysis of various oxidizing agents, presents optimized protocols for achieving high selectivity and yield, and discusses the underlying mechanistic principles. The information herein is designed to enable rational reagent selection and troubleshooting for this important synthetic transformation.
Introduction: The Significance of Thioether Oxidation
The oxidation of thioethers to sulfoxides and subsequently to sulfones represents a fundamental transformation in organic synthesis. These oxidized sulfur-containing functional groups are prevalent in a wide array of pharmaceuticals and agrochemicals.[1] The resulting sulfoxides and sulfones often exhibit altered physicochemical properties, such as polarity and hydrogen bonding capacity, which can significantly impact biological activity and pharmacokinetic profiles.
The target molecule, 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride, possesses two sulfur centers of differing oxidation states: a thioether and a sulfonyl chloride. The primary challenge lies in the selective oxidation of the thioether linkage without affecting the already highly oxidized and reactive sulfonyl chloride moiety. This application note will explore various reagents and conditions to achieve this chemoselective transformation.
Mechanistic Considerations in Thioether Oxidation
The oxidation of a thioether proceeds in a stepwise manner, first to a sulfoxide and then to a sulfone. This process involves the transfer of an oxygen atom from an oxidant to the sulfur atom of the thioether. The general mechanism is depicted below:
Figure 1: General workflow for the oxidation of a thioether to a sulfoxide and then to a sulfone.
Controlling the reaction to selectively yield the sulfoxide can be challenging, as over-oxidation to the sulfone is often a competing process.[1] Key factors influencing the outcome include the nature of the oxidant, reaction stoichiometry, temperature, and solvent.
Comparative Analysis of Oxidizing Reagents
A variety of reagents can be employed for the oxidation of thioethers. The choice of oxidant is critical for achieving the desired selectivity and avoiding unwanted side reactions.
| Reagent | Advantages | Disadvantages | Selectivity for Sulfoxide |
| Hydrogen Peroxide (H₂O₂) | "Green" oxidant (byproduct is water), cost-effective.[2][3] | Often requires a catalyst, can be slow. | Good with catalysts.[2][4] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Highly reactive, generally good yields.[5] | Can be explosive, potential for over-oxidation.[5] | Moderate to good, depends on conditions. |
| Oxone® (Potassium Peroxymonosulfate) | Stable, easy to handle, effective.[6] | Often used in aqueous media.[6] | Good, can be tuned.[7] |
| Sodium Periodate (NaIO₄) | Mild, selective for sulfoxide formation.[8][9] | Limited solubility in organic solvents.[10] | Excellent. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective oxidation of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride.
Protocol 1: Selective Oxidation to the Sulfoxide using Sodium Periodate
This protocol is designed for the selective mono-oxidation of the thioether to the corresponding sulfoxide. Sodium periodate is a mild and highly selective reagent for this transformation.[8][9]
Materials:
-
2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride
-
Sodium periodate (NaIO₄)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride in a 1:1 mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of sodium periodate portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfoxide.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3 [organic-chemistry.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast and Highly Efficient Solid State Oxidation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Temperature for 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride Couplings
Welcome to the technical support center for optimizing coupling reactions involving 2-[(4-fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maximizing the success of your sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for coupling 2-[(4-fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride with a primary amine?
A common starting point for the sulfonylation of primary amines is to begin the reaction at a low temperature, typically 0 °C, and then allow it to gradually warm to room temperature.[1] This initial cooling helps to control the exothermic nature of the reaction and minimize the formation of side products.[2]
Q2: My reaction is sluggish and shows a low conversion rate. Should I increase the temperature?
If your reaction is proceeding slowly, a gradual increase in temperature can be beneficial. However, it is crucial to monitor the reaction closely for the appearance of degradation products.[1] For less reactive substrates, gentle heating may be necessary to drive the reaction to completion.[2] Before increasing the temperature, ensure that other factors like reagent purity and appropriate solvent choice have been addressed.
Q3: I'm observing a significant amount of a polar byproduct in my reaction mixture. Could the reaction temperature be the cause?
Yes, a common polar byproduct is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[1] While this is often due to the presence of water, elevated temperatures can exacerbate this side reaction.[3] It is recommended to conduct the reaction under anhydrous conditions and to add the sulfonyl chloride slowly at a lower temperature to favor the desired reaction with the amine over hydrolysis.[2]
Q4: Can high temperatures lead to the formation of other side products besides sulfonic acid?
Elevated temperatures can promote the formation of various side products. For instance, with primary amines, there is a risk of bis-sulfonylation, where the amine reacts with two molecules of the sulfonyl chloride.[2] Running the reaction at a lower temperature can help to minimize this over-reaction.[1] In some cases, high temperatures can also lead to the formation of sulfone byproducts.[3]
Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to diagnosing and resolving common issues encountered during the coupling of 2-[(4-fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride where temperature is a key variable.
Issue 1: Low to No Yield of the Desired Sulfonamide
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted starting amine and/or sulfonyl chloride.
-
The isolated yield of the product is significantly lower than expected.
Potential Temperature-Related Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Reaction Temperature is Too Low | The activation energy for the reaction is not being met, leading to a slow or stalled reaction. | Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. For some systems, refluxing the reaction mixture may be necessary.[4] |
| Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride is reacting with trace amounts of water in the solvent or on the glassware, which is often accelerated at higher temperatures.[1][2] | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Consider adding the sulfonyl chloride at 0 °C before allowing the reaction to warm to room temperature.[1] |
Troubleshooting Workflow for Low Yield
Caption: A decision tree to diagnose and resolve low-yielding reactions.
Issue 2: Formation of Significant Side Products
Symptoms:
-
TLC or LC-MS analysis shows multiple spots/peaks in addition to the desired product and starting materials.
-
Purification is difficult due to the presence of closely eluting impurities.
Potential Temperature-Related Causes and Solutions:
| Side Product | Explanation | Recommended Action |
| Di-sulfonated Amine | A primary amine reacts with two equivalents of the sulfonyl chloride. This is more likely to occur at higher temperatures.[1] | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] Use a controlled stoichiometry, with only a slight excess of the amine.[2] Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations. |
| Sulfonic Acid | Hydrolysis of the sulfonyl chloride due to the presence of water, which can be accelerated by heat.[1] | As with low yield, ensure strictly anhydrous conditions.[2] A lower reaction temperature for the addition of the sulfonyl chloride is recommended.[2] |
| Sulfone Byproducts | Elevated temperatures can sometimes promote the formation of sulfone impurities.[3] | Maintain the recommended reaction temperature and avoid excessive heating.[3] |
Visualizing the Impact of Temperature
Sources
Technical Support Center: Purification of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl Chloride Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride . This bifunctional building block is highly valuable for synthesizing sulfonamides and sulfonate esters. However, its structural features—specifically the electrophilic sulfonyl chloride group and the electron-rich thioether linkage—present unique purification challenges.
This guide synthesizes field-proven methodologies, explaining the mechanistic causality behind each troubleshooting step to ensure your purification protocols are robust, reproducible, and self-validating.
Reaction Pathways & Structural Vulnerabilities
Before troubleshooting, it is critical to understand the reactivity profile of your starting material. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, which is desired for sulfonamide synthesis but problematic when trace water is present (leading to hydrolysis) [1]. Concurrently, the 4-fluorophenyl thioether (-S-) linkage is prone to unintended oxidation, especially during aerobic workups or in the presence of excess oxidants[2].
Reaction pathways and common side reactions for the sulfonyl chloride.
Frequently Asked Questions & Troubleshooting
Q1: I performed a basic aqueous wash, but I still see unreacted sulfonyl chloride in my product. Why did the wash fail?
Causality: While washing with saturated aqueous sodium bicarbonate (NaHCO₃) is standard for neutralizing acids and hydrolyzing sulfonyl chlorides, 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride exhibits high lipophilicity. This causes it to partition strongly into the organic layer (e.g., dichloromethane or ethyl acetate), kinetically shielding it from the aqueous base[3]. Solution: If your product is stable to aqueous conditions, increase the biphasic contact time (stir vigorously for 30–60 minutes) or add a nucleophilic quench (e.g., a few drops of methanol or aqueous ammonia) prior to extraction. For water-sensitive products or high-throughput synthesis, utilize an amine-based scavenger resin like PS-Trisamine [4].
Q2: My LC-MS shows a massive peak at +16 Da or +32 Da relative to my target mass. What happened?
Causality: The thioether (-S-) linkage in the 2-[(4-fluorophenyl)sulfanyl]ethane moiety is electron-rich and easily oxidized to a sulfoxide (+16 Da) or sulfone (+32 Da) [5]. This often occurs if the reaction is left open to air for extended periods, or if trace oxidants from the initial sulfonyl chloride synthesis (e.g., NaOCl or chlorinating agents) were carried over. Solution: Degas your reaction solvents, perform the reaction under an inert atmosphere (N₂ or Ar), and avoid aggressive oxidative workups. If sulfoxides have already formed, they are significantly more polar than the target thioether and can usually be removed via normal-phase silica gel chromatography.
Q3: My product is streaking on the TLC plate and the yield is artificially high. How do I remove the sulfonic acid byproduct?
Causality: Hydrolysis of the sulfonyl chloride yields 2-[(4-fluorophenyl)sulfanyl]ethane-1-sulfonic acid. Sulfonic acids are highly polar and can form emulsions or co-extract into the organic layer if the aqueous phase is not sufficiently basic (pKa of sulfonic acids is typically < 1). Solution: Strictly control the pH of your aqueous extraction. Ensure the aqueous layer is maintained at pH > 8 using NaHCO₃ or dilute NaOH. This forces the sulfonic acid into its deprotonated sulfonate salt form, which is exclusively water-soluble [3].
Quantitative Data & Impurity Profiling
To streamline your purification strategy, reference the following tables for impurity profiling and pH-controlled extraction parameters.
Table 1: Impurity Profiling and Removal Strategies
| Impurity | Source / Causality | Detection (LC-MS / TLC) | Recommended Removal Strategy |
| Unreacted Sulfonyl Chloride | Incomplete conversion; steric hindrance. | Co-elutes with product; UV active. | PS-Trisamine scavenger resin [4]. |
| Sulfonic Acid | Hydrolysis via trace water. | Streaks on TLC; negative mode MS. | Liquid-liquid extraction at pH > 8. |
| Sulfoxide / Sulfone | Thioether oxidation (+16/+32 Da). | Lower Rf on TLC; positive mode MS. | Normal-phase silica chromatography. |
| Amine Hydrochloride | HCl byproduct neutralized by base. | Water-soluble; broad NMR peaks. | Aqueous wash with dilute acid or brine. |
Table 2: Extraction pH Guide
| Target Compound State | Aqueous Phase pH | Partitioning Phase | Rationale |
| Neutral Sulfonamide | pH 8 - 9 (NaHCO₃) | Organic | Neutral product remains organic; sulfonic acid salts partition to aqueous. |
| Basic Sulfonamide (Amine tag) | pH 10 - 12 (NaOH) | Organic | Suppresses amine protonation, keeping the product in the organic layer. |
| Acidic Sulfonamide | pH 2 - 3 (HCl) | Organic | Protonates the sulfonamide (if pKa < 6) to force it into the organic layer. |
Purification Workflows & Methodologies
Select your purification route based on the chemical stability of your target sulfonamide and your throughput requirements.
Decision tree for selecting the optimal purification workflow.
Protocol 1: Standard Aqueous Workup & pH-Controlled Extraction
Use this protocol for robust, water-insensitive sulfonamide derivatives.
-
Quenching: Cool the reaction mixture to 0 °C. Slowly add deionized water (equal to the reaction volume) with vigorous stirring to quench any highly reactive intermediates.
-
Neutralization: Add saturated aqueous NaHCO₃ portion-wise until gas evolution ceases and the aqueous layer tests at pH 8–9. Self-Validation: Use pH paper on the aqueous layer; a pH < 7 indicates incomplete neutralization of HCl/sulfonic acid.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) three times.
-
Washing: Wash the combined organic layers with brine to remove residual water and aid in phase separation.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Scavenger Resin-Assisted Purification
Use this protocol for water-sensitive targets, parallel library synthesis, or when unreacted sulfonyl chloride persists after aqueous workup.
-
Resin Selection: Utilize a polymer-bound primary amine, such as PS-Trisamine (typical loading: 1.5–3.0 mmol/g). The primary amine will covalently bind the electrophilic sulfonyl chloride, immobilizing it on the solid support [6].
-
Addition: Add 2.5 to 3.0 equivalents of PS-Trisamine (relative to the calculated excess of sulfonyl chloride) directly to the crude reaction mixture in DCM or THF.
-
Agitation: Stir or shake the suspension at room temperature for 1 to 2 hours. Self-Validation: Pull an aliquot, filter, and run LC-MS. The mass peak corresponding to the sulfonyl chloride should be completely absent.
-
Filtration: Filter the mixture through a sintered glass frit to remove the resin. Wash the resin bed twice with DCM to ensure complete recovery of your target sulfonamide.
-
Concentration: Evaporate the filtrate to yield the purified product.
References
-
Gutiérrez Hernández, A., et al. "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy." RSC Advances, 2025. Available at:[Link]
-
Wright, S. W., et al. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Organic Process Research & Development, ACS Publications, 2009. Available at:[Link]
-
Sopachem. "Solid-Supported Reagents and Scavengers." Sopachem Technical Brochures. Available at:[Link]
-
Laudadio, G., et al. "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." Journal of the American Chemical Society, 2019. Available at:[Link]
-
Cruz, M., et al. "Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines." Journal of Combinatorial Chemistry, ACS Publications, 2006. Available at:[Link]
Technical Support Center: Overcoming Moisture Sensitivity of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl Chloride
Welcome to the Application Scientist Support Portal. Handling highly reactive aliphatic sulfonyl chlorides outside of a controlled glovebox environment presents a significant kinetic challenge. Atmospheric moisture acts as a competing nucleophile, rapidly converting your reagent into an inactive sulfonic acid.
This guide provides field-proven, causality-driven protocols to ensure high-yield sulfonylation in open-air environments, synthesizing chemical principles with practical benchtop execution.
Part 1: The Mechanistic Root of the Problem
Why is 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride so sensitive? Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), which benefit from resonance stabilization across the aromatic ring, aliphatic sulfonyl chlorides lack this electronic buffer. Furthermore, the electron-withdrawing nature of the fluoroarylthio group increases the electrophilicity of the sulfonyl sulfur.
When exposed to open air, ambient humidity provides a massive excess of water molecules. The nucleophilic attack by water produces 2-[(4-fluorophenyl)sulfanyl]ethane-1-sulfonic acid and hydrogen chloride (HCl) gas. The generated HCl can autocatalyze further degradation and lower the pH of your reaction, protonating your target amine and halting the desired sulfonylation[1]. To succeed in open air, we must manipulate reaction kinetics to ensure the amine nucleophile outcompetes atmospheric water.
Part 2: Troubleshooting Guide & FAQs
Q: My sulfonylation reaction yielded <10% product after weighing the sulfonyl chloride on the benchtop. What went wrong? A: Bulk hydrolysis occurred during transfer. Even brief exposure to ambient humidity is enough to degrade the surface layer of the reagent. The resulting sulfonic acid is highly polar and completely unreactive toward amines. Solution: Shift from a "weigh-and-wait" approach to a "rapid-quench" approach (see Protocol A). Additionally, ensure reaction temperatures are kept below 30 °C to suppress thermal degradation pathways common to aliphatic sulfonyl chlorides[2].
Q: How can I visually or analytically confirm if my batch of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride has degraded? A: Visual: Look for discoloration (darkening from clear/white to yellow/brown) or the evolution of white fumes (HCl gas) when opening the container. Analytical: Run a quick TLC or LC-MS. The appearance of a highly polar, baseline-retained spot (the sulfonic acid) or unexpected desulfonation peaks indicates severe degradation[2].
Q: I must use an aqueous work-up. Won't this destroy my unreacted sulfonyl chloride or product? A: While the final sulfonamide product is generally stable, any unreacted sulfonyl chloride will rapidly hydrolyze in water. To protect the integrity of the system during work-up, use ice-cold water or brine, and extract the mixture into an organic solvent immediately. Low temperatures and minimized aqueous contact time are critical[2].
Part 3: Quantitative Data: Hydrolysis Kinetics
Understanding the relative stability of sulfonyl chlorides dictates the urgency of your handling technique. Electron-withdrawing groups accelerate hydrolysis, while aliphatic chains lack resonance protection[3],[4].
| Sulfonyl Chloride Class | Example Compound | Relative Hydrolysis Rate | Primary Degradation Pathway | Recommended Handling Temp |
| Aliphatic Thioether | 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride | Extremely Fast (< 10 mins in moist air) | Nucleophilic attack by H₂O | < 0 °C |
| Simple Aliphatic | Methanesulfonyl chloride (MsCl) | Fast (~ 15-30 mins in moist air) | Nucleophilic attack by H₂O | < 5 °C |
| Electron-Deficient Aromatic | 4-Bromobenzenesulfonyl chloride | Moderate (Hours in open air) | Base-catalyzed hydrolysis | < 25 °C |
| Electron-Rich Aromatic | Toluenesulfonyl chloride (TsCl) | Slow (Days in open air) | Slow hydrolysis | Room Temp |
Part 4: Step-by-Step Methodologies for Open-Air Handling
Protocol A: The "Solvent Blanket" Rapid Quench (Anhydrous Benchtop Method)
Causality: We cannot eliminate atmospheric water on the benchtop, but we can outcompete it kinetically. By pre-dissolving the amine and keeping the solvent cold, the activation energy for the desired sulfonylation is easily met, while ambient hydrolysis is suppressed[2].
-
Prepare the Receptacle: Flame-dry a reaction flask. Add your amine nucleophile (1.0 eq) and an organic base (e.g., DIPEA, 2.0 eq) to freshly dried, anhydrous Dichloromethane (DCM). Why DCM? It is aprotic, non-hygroscopic, and does not act as a nucleophile[1].
-
Chill: Cool the amine solution to 0 °C using an ice bath to lower the kinetic energy of potential side reactions.
-
Tare-and-Dump Weighing: Place a clean, dry vial containing 2 mL of anhydrous DCM on the balance and tare it. Rapidly transfer an estimated amount of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride into the vial. Cap immediately and record the exact mass by difference.
-
Immediate Quench: Transfer the concentrated sulfonyl chloride solution dropwise into the vigorously stirring, chilled amine solution.
-
Self-Validation: Check the pH of the reaction mixture after 10 minutes using pH paper. It should remain basic (>pH 8). If it turns acidic, massive hydrolysis has occurred (releasing HCl), indicating compromised reagent integrity.
Protocol B: Biphasic Interfacial Reaction (Schotten-Baumann Approach)
Causality: If rigorous anhydrous conditions are impossible, use water to your advantage. Sulfonyl chlorides have exceptionally low solubility in water. By creating a biphasic system, the sulfonyl chloride is shielded inside the organic droplets, reacting only at the interface where the deprotonated amine resides[5].
-
Aqueous Phase: Dissolve your amine in 1M aqueous NaOH.
-
Organic Phase: Dissolve 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride in a water-immiscible solvent (e.g., DCM or Ethyl Acetate).
-
Interfacial Mixing: Combine the two phases and stir vigorously (>1000 rpm) at room temperature to maximize the interfacial surface area.
-
Self-Validation: The reaction is complete when the organic phase shows complete consumption of the sulfonyl chloride via TLC. The product sulfonamide will remain in the organic phase, while any trace hydrolyzed sulfonic acid will be washed away in the aqueous phase, effectively self-purifying the reaction[5].
Part 5: Reaction Pathway Visualization
Reaction pathways: Hydrolysis vs. successful sulfonylation of the moisture-sensitive reagent.
Part 6: References
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions OSTI.GOV[Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides ACS Publications[Link]
Sources
Improving conversion rates of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride in sterically hindered amines
Topic: Improving Conversion Rates of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl Chloride with Sterically Hindered Amines
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for optimizing your sulfonylation reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges when reacting 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride with sterically hindered primary or secondary amines. We understand that low conversion rates, slow reactions, and competing side reactions are common hurdles in these scenarios. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve higher yields and cleaner reaction profiles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges in a direct question-and-answer format, providing both the underlying cause and actionable solutions.
Question 1: My reaction shows very low or no conversion, even after extended reaction times. What is the primary cause and how can I improve the yield?
Answer: This is the most common issue when working with sterically demanding substrates. The low reactivity stems from the significant steric clash between the bulky amine and the sulfonyl chloride group, which hinders the necessary nucleophilic attack to form the S-N bond. Standard conditions using a non-nucleophilic base like triethylamine (TEA) or Hünig's base (DIPEA) are often insufficient to overcome this high activation energy barrier.
Core Problem: The amine's nucleophilicity is sterically impeded, and the electrophilicity of the sulfonyl chloride is not sufficiently high to compensate.
Solutions, in Order of Recommended Implementation:
-
Introduce a Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP).
-
Why it works: DMAP is a "super catalyst" for acylation and sulfonylation reactions.[1] It functions not merely as a base but as a superior nucleophile that first reacts with the sulfonyl chloride.[2][3] This forms a highly reactive N-sulfonyl-DMAP intermediate salt.[4] This intermediate is significantly more electrophilic than the starting sulfonyl chloride, making it much more susceptible to attack by the weakly nucleophilic, sterically hindered amine.[2][4]
-
How to implement: Add a catalytic amount of DMAP (typically 5-20 mol%) to your reaction in addition to a stoichiometric amount of a non-nucleophilic base like triethylamine.[5]
-
-
Optimize Reaction Temperature and Concentration.
-
Why it works: Increasing the temperature provides the necessary energy to overcome the steric barrier. Similarly, running the reaction at a higher concentration can increase the frequency of molecular collisions, favoring the desired reaction pathway.
-
How to implement: Gradually increase the reaction temperature, for example, from room temperature to 40-60 °C, while monitoring for potential degradation of starting materials or products. Solvents like Dichloromethane (DCM) or Acetonitrile are suitable for this.
-
-
Re-evaluate Your Choice of Base.
-
Why it works: While a hindered, non-nucleophilic base like 2,4,6-collidine is sometimes used to avoid side reactions, it may be too weak to effectively deprotonate the amine-sulfonyl chloride adduct, especially if the amine is secondary.[2] A stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be beneficial, particularly in conjunction with a DMAP catalyst.[3]
-
How to implement: If using a secondary amine, consider switching from TEA or collidine to DBU, while still including catalytic DMAP.
-
Question 2: I'm seeing some product, but the reaction is extremely slow. How can I accelerate it without causing decomposition?
Answer: Slow reaction kinetics are directly related to the high activation energy discussed in Question 1. The key is to lower this energy barrier or provide more energy to the system in a controlled manner.
Solutions:
-
Catalysis is Key: As mentioned above, the most effective way to accelerate the reaction is by using catalytic DMAP. The formation of the N-sulfonyl-DMAP intermediate provides a lower-energy reaction pathway.[6] DFT calculations have shown that the energy barrier for the DMAP-intermediate pathway is significantly lower than for direct sulfonylation.[3][6]
-
Solvent Selection: The choice of solvent can influence reaction rates. Aprotic polar solvents are generally preferred.
-
Dichloromethane (DCM): An excellent first choice due to its inertness and ability to dissolve a wide range of reactants.[5]
-
Acetonitrile (MeCN): Its higher polarity can sometimes stabilize charged intermediates and accelerate the reaction.
-
Tetrahydrofuran (THF): Another viable option, although reactions may be slightly slower than in DCM or MeCN.
-
-
Elevated Temperature: A modest increase in temperature (e.g., to 40 °C) can significantly increase the reaction rate. Monitor by TLC or LC-MS to find the optimal balance between rate and purity.
Question 3: Besides my desired product, I'm isolating other compounds. What are these side products and how can I suppress their formation?
Answer: Side product formation often arises from the reactivity of the sulfonyl chloride with other nucleophiles present or from degradation pathways.
Potential Side Products & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: If there is moisture in your reagents or solvent, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, 2-[(4-fluorophenyl)sulfanyl]ethane-1-sulfonic acid.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reaction with the Solvent: Some solvents can compete with the amine. For example, if using an alcohol as a solvent, you will form the sulfonate ester.
-
Solution: Use inert, aprotic solvents like DCM, THF, or acetonitrile.[7]
-
-
Formation of Bissulfonylated By-products: In some specific cases, if the amine has other reactive sites, bissulfonylation can occur. However, with sterically hindered amines, this is less common. The steric hindrance that slows the first sulfonylation often prevents a second one.[4]
Frequently Asked Questions (FAQs)
-
What are the key properties of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride?
-
Are sulfonyl fluorides a better alternative for hindered amines?
-
While sulfonyl fluorides can be advantageous for amines with other sensitive functional groups, studies have shown that aliphatic sulfonyl chlorides react more efficiently with sterically hindered amines compared to their corresponding sulfonyl fluorides.[10][11][12] Therefore, sticking with the sulfonyl chloride is likely the correct approach, focusing instead on optimizing the reaction conditions.
-
-
Can I use pyridine as both the base and catalyst?
-
Pyridine can be used as a base and does act as a nucleophilic catalyst, similar to DMAP.[5] However, DMAP is a significantly more powerful nucleophilic catalyst due to the electron-donating effect of the dimethylamino group, which makes it more effective at forming the reactive intermediate.[1][2] For challenging, sterically hindered substrates, DMAP is the superior choice.[3]
-
Data & Recommended Conditions
The following table summarizes recommended starting conditions for the sulfonylation of a sterically hindered amine with 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride.
| Parameter | Standard Conditions (Low Yield) | Recommended Optimized Conditions | Rationale |
| Base | Triethylamine (TEA) (1.5 eq) | Triethylamine (TEA) (1.5 - 2.0 eq) | Acts as an effective HCl scavenger without competing nucleophilicity. |
| Catalyst | None | DMAP (0.1 - 0.2 eq) | Forms a highly reactive N-sulfonyl-DMAP intermediate, lowering the activation energy.[4][6] |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Excellent solubility for reactants and generally inert. |
| Temperature | 0 °C to Room Temp | Room Temp to 40 °C | Provides sufficient energy to overcome the steric barrier. |
| Atmosphere | Air | Inert (N₂ or Ar) | Prevents hydrolysis of the sensitive sulfonyl chloride. |
| Expected Outcome | Low to moderate conversion | High conversion, faster reaction time | The catalytic cycle significantly accelerates the rate-limiting step. |
Mechanistic Insights & Visualizations
Understanding the reaction mechanism is key to effective troubleshooting. The diagrams below illustrate the standard base-mediated pathway versus the more efficient DMAP-catalyzed pathway.
Caption: Comparison of reaction pathways for sulfonylation.
The DMAP-catalyzed pathway introduces a highly reactive intermediate, which is more readily attacked by the sterically hindered amine, leading to a faster and more efficient reaction.
Caption: A workflow for troubleshooting low conversion rates.
Experimental Protocols
Protocol 1: DMAP-Catalyzed Sulfonylation of a Hindered Secondary Amine (General Procedure)
This protocol provides a robust starting point for optimization.
Materials:
-
Hindered amine (1.0 eq)
-
2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (1.1 - 1.2 eq)
-
Triethylamine (TEA) (1.5 - 2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried, round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the oven-dried flask under an inert atmosphere, add the hindered amine (1.0 eq), anhydrous DCM (to make a 0.1-0.5 M solution), triethylamine (1.5 - 2.0 eq), and DMAP (0.1 - 0.2 eq). Stir the solution until all components are dissolved.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. In a separate vial, dissolve the 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (1.1 - 1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 10-15 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours. If the reaction is slow, gently warm the mixture to 40 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[13]
-
Work-up: Upon completion, cool the reaction mixture back to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide.[13]
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support [beilstein-journals.org]
- 4. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride | C8H8ClFO2S | CID 2759098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: High-Field vs. Benchtop NMR Characterization of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl Chloride Derivatives
Executive Summary & The Analytical Challenge
Sulfonyl chlorides are highly reactive, indispensable electrophilic intermediates used extensively in the synthesis of sulfonamides and sulfonate esters for pharmaceutical and agrochemical applications[1]. Among these, 2-[(4-fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is a highly versatile bifunctional building block. It features both a thioether linkage and a para-fluorophenyl moiety, making its downstream derivatives highly valuable as bioisosteres and targeted covalent inhibitors in drug discovery[2][3].
However, confirming the successful derivatization of this molecule presents specific analytical challenges. The highly electron-withdrawing nature of the sulfonyl chloride group drastically impacts the local magnetic environment of the aliphatic chain[4]. Furthermore, the presence of the fluorine atom introduces complex heteronuclear spin-spin coupling ( 1 H- 19 F and 13 C- 19 F) that must be accurately resolved[5].
Historically, high-field Nuclear Magnetic Resonance (NMR) spectroscopy ( ≥ 400 MHz) has been the undisputed gold standard for this structural elucidation[6]. Recently, the advent of cryogen-free benchtop NMR spectrometers (60–80 MHz) has disrupted this paradigm, offering decentralized, rapid, and cost-effective analysis[7][8]. This guide objectively compares the performance of high-field and benchtop NMR platforms for characterizing the sulfonamide derivatives of this specific building block, providing self-validating experimental protocols to ensure scientific integrity.
Platform Comparison: High-Field vs. Benchtop NMR
Selecting the appropriate NMR platform depends entirely on the analytical objective: deep structural elucidation versus high-throughput reaction monitoring[8][9].
Table 1: Performance Metrics for Sulfonamide Characterization
| Metric | High-Field NMR (e.g., 600 MHz, Cryoprobe) | Benchtop NMR (e.g., 60–80 MHz, Permanent Magnet) |
| Primary Application | Unambiguous structural elucidation, 2D NMR, impurity profiling[6]. | Rapid reaction monitoring, routine QC, raw material ID[7][9]. |
| Spectral Resolution | Excellent. Easily resolves JHF couplings and aliphatic multiplets[8]. | Limited. High probability of signal overlap in the aliphatic region[9][10]. |
| Sensitivity (LOD) | High ( ∼ 100 μ mol/L in 16 scans)[10]. | Moderate ( ∼ 1 mmol/L in 16 scans)[10]. |
| Throughput & Cost | Low throughput (centralized facility); high maintenance cost (cryogens)[9]. | High throughput (in-lab); negligible maintenance cost (cryogen-free)[8][9]. |
| 13 C Capabilities | Routine and rapid (high sensitivity)[1]. | Feasible but requires highly concentrated samples and long acquisition times[7]. |
Causality in Resolution Loss: NMR spectra are plotted on a parts-per-million (ppm) scale, meaning the chemical shift is independent of the magnetic field strength[10]. However, the scalar coupling constant ( J , in Hz) is field-independent. A triplet with a J -coupling of 7 Hz spans ∼ 0.03 ppm on a 600 MHz system, but spans a massive ∼ 0.3 ppm on a 60 MHz benchtop system[10]. This fundamental physical difference causes severe signal overlap in benchtop spectra, particularly for the adjacent −CH2−S− and −CH2−SO2− multiplets of our target molecule.
Diagnostic Spectral Signatures & Derivatization Tracking
When 2-[(4-fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is reacted with a primary or secondary amine to form a sulfonamide, the chemical environment of the ethane linker changes predictably. The −SO2Cl group is exceptionally electron-withdrawing, heavily deshielding the adjacent methylene protons[4]. Conversion to a sulfonamide ( −SO2NR2 ) reduces this electron-withdrawing effect, causing a diagnostic upfield shift.
Table 2: Expected NMR Chemical Shifts (CDCl 3 )
| Structural Region | Precursor: Sulfonyl Chloride | Derivative: Sulfonamide | Diagnostic Shift / Coupling Logic |
| 1 H: −CH2−SO2− | ∼ 3.80 ppm (m, 2H) | ∼ 3.30 ppm (m, 2H) | Upfield shift due to reduced electronegativity of the sulfonamide group[4][11]. |
| 1 H: −CH2−S− | ∼ 3.25 ppm (m, 2H) | ∼ 3.15 ppm (m, 2H) | Minor upfield shift; remains a complex multiplet. |
| 1 H: Aromatic (AA'BB') | ∼ 7.40 (m, 2H), 7.05 (t, 2H) | ∼ 7.35 (m, 2H), 7.00 (t, 2H) | Split by fluorine ( JHF≈8−9 Hz). Highly resolved at 600 MHz; appears as broad singlets/multiplets at 60 MHz[10]. |
| 13 C: C-F (Aromatic) | ∼ 162.5 ppm (d) | ∼ 162.0 ppm (d) | Massive 1JCF coupling ( ∼ 248 Hz)[5]. |
| 13 C: −CH2−SO2− | ∼ 65.0 ppm | ∼ 50.0 ppm | Significant upfield shift upon derivatization. |
Self-Validating Experimental Protocol
To ensure data integrity, the following protocol outlines the synthesis and subsequent NMR characterization of the sulfonamide derivative. Every step is designed as a self-validating system to prevent sample degradation and ensure quantitative accuracy.
Phase 1: Derivatization & Sample Preparation
-
Reaction Setup: Dissolve 2-[(4-fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.
-
Amine Addition: Add the target amine (1.2 eq) and triethylamine (1.5 eq) dropwise. Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion[11].
-
Anhydrous Workup: Wash the organic layer with 1M HCl, followed by brine. Dry over anhydrous Na 2 SO 4 and concentrate under reduced pressure.
-
NMR Sample Prep: Accurately weigh 10–15 mg of the purified sulfonamide and dissolve it in 0.6 mL of anhydrous CDCl 3 [1].
-
Critical Causality: Sulfonyl chlorides and their intermediates are highly moisture-sensitive. Using protic deuterated solvents (e.g., CD 3 OD) will cause solvolysis, artificially generating sulfonic acids or esters and invalidating the structural analysis[1].
-
Phase 2: NMR Acquisition Parameters
High-Field NMR (600 MHz):
-
Pulse Sequence: Standard 1D 1 H single-pulse experiment (e.g., zg30)[1][11].
-
Relaxation Delay (d1): Set to 2–5 seconds[11]. Causality: For accurate quantitative integration (qNMR), the delay must exceed 5×T1 (longitudinal relaxation time) of the slowest-relaxing proton to ensure complete magnetization recovery before the next pulse.
-
Scans (ns): 16 scans are sufficient for high signal-to-noise (S/N) due to the high intrinsic sensitivity of the cryoprobe[10].
Benchtop NMR (60 MHz):
-
Pulse Sequence: Standard 1D 1 H.
-
Relaxation Delay (d1): 2 seconds.
-
Scans (ns): 64 to 128 scans. Causality: Because benchtop systems have roughly 1/11th the intrinsic sensitivity of a 300 MHz system, increasing the number of scans is mathematically required to achieve an acceptable S/N ratio for the aliphatic multiplets[10].
Analytical Workflow Visualization
The following diagram maps the logical decision tree for characterizing these derivatives, highlighting where each NMR platform provides the most value.
Caption: Comparative NMR Workflow for Sulfonyl Chloride Derivatization
Strategic Recommendations
For the characterization of 2-[(4-fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride derivatives:
-
Use Benchtop NMR for real-time reaction monitoring. By tracking the disappearance of the highly deshielded −CH2−SO2Cl multiplet at ∼ 3.80 ppm, chemists can rapidly determine reaction completion without leaving the lab[8][10].
-
Use High-Field NMR for final structural confirmation and regulatory submissions. The complex second-order effects of the aliphatic chain and the JHF coupling of the para-fluorophenyl ring cannot be unambiguously assigned at 60 MHz due to signal compression[8][10]. High-field systems are mandatory for extracting accurate J -coupling values and performing 2D experiments (HSQC, HMBC) to verify the exact regiochemistry of the derivatization[6].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Similar Binding Mode of a 5‑Sulfonylthiouracil Derivative Antagonist at Chemerin Receptors CMKLR1 and GPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. mdpi.com [mdpi.com]
- 10. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Comparing reactivity: 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride vs standard alkyl sulfonyl chlorides
A Comparative Guide to the Reactivity of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the selection of the correct sulfonylating agent is a critical decision that can profoundly impact reaction efficiency, yield, and impurity profiles. While standard alkyl sulfonyl chlorides like methanesulfonyl chloride (MsCl) and ethanesulfonyl chloride are ubiquitous, specialized reagents such as 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride offer unique reactivity profiles. This guide provides an in-depth comparison, grounded in chemical principles and supported by a robust experimental framework for direct evaluation.
Structural and Electronic Analysis: A Tale of Two Molecules
The reactivity of any sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom.[1][2] This electrophilicity is modulated by the electronic nature of the substituent attached to the sulfonyl group.
-
Standard Alkyl Sulfonyl Chlorides (e.g., Ethanesulfonyl Chloride): These reagents feature a simple alkyl group (e.g., ethyl). Alkyl groups are weakly electron-donating through induction, which slightly tempers the inherent electrophilicity of the sulfonyl sulfur. Their reactivity is considered a baseline for aliphatic sulfonyl chlorides.
-
2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride: This molecule introduces significant structural complexity at the beta-position of the ethyl group. The key substituent is the (4-Fluorophenyl)sulfanyl group. Its electronic influence is twofold:
-
Inductive Effect: The sulfur and the fluorine atoms are highly electronegative. This creates a strong electron-withdrawing inductive effect (-I) that is transmitted through the ethyl backbone to the sulfonyl group. This effect increases the partial positive charge on the sulfonyl sulfur atom.
-
Neighboring Group Participation: The presence of a sulfur atom at the β-position can, under certain conditions, lead to neighboring group participation, potentially forming a cyclic sulfonium ion intermediate that can influence reaction pathways and rates.[3]
-
Hypothesis: Based on the strong inductive electron withdrawal of the (4-Fluorophenyl)sulfanyl moiety, it is hypothesized that 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is significantly more reactive towards nucleophiles than standard alkyl sulfonyl chlorides like ethanesulfonyl chloride. The increased electrophilicity of the sulfur center should lead to faster reaction rates.
The Reaction Mechanism: A Shared Pathway
For most reactions with nucleophiles such as amines and alcohols, both classes of sulfonyl chlorides are expected to follow a similar nucleophilic substitution pathway.[4] This generally proceeds via a concerted SN2-like mechanism or a stepwise addition-elimination mechanism, depending on the specific reactants and conditions.[2][5][6] The key difference lies not in the pathway itself, but in the activation energy required to reach the transition state.
Comparative Reactivity: An Illustrative Data-Driven Analysis
To quantify the reactivity difference, a competitive experiment is the most direct approach. In this setup, a nucleophile is allowed to react with an equimolar mixture of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride and a standard like ethanesulfonyl chloride. The ratio of the resulting products directly reflects the relative reaction rates.
| Sulfonyl Chloride | Product Formed | Relative Yield (%) (Illustrative) | Predicted Reactivity |
| Ethanesulfonyl Chloride | N-Phenyl-ethanesulfonamide | ~15% | Standard |
| 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride | N-Phenyl-2-[(4-fluorophenyl)sulfanyl]ethanesulfonamide | ~85% | Enhanced |
This predicted outcome underscores the significant activating effect of the β-(4-Fluorophenyl)sulfanyl substituent.
Experimental Protocol: A Framework for Validation
To empower researchers to validate these findings, the following detailed protocol for a competitive reactivity study is provided. This self-validating system ensures trustworthy and reproducible results.
Objective: To determine the relative reactivity of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride and ethanesulfonyl chloride towards aniline.
Materials:
-
Aniline
-
Ethanesulfonyl chloride
-
2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride
-
Pyridine (dried)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Internal Standard (e.g., Dodecane) for GC/HPLC analysis
Step-by-Step Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 mmol) and pyridine (1.2 mmol) in anhydrous DCM (10 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Preparation: In a separate dry vial, prepare a solution containing ethanesulfonyl chloride (1.0 mmol), 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (1.0 mmol), and the internal standard (0.5 mmol) in anhydrous DCM (5 mL).
-
Reaction Initiation: Add the sulfonyl chloride mixture dropwise to the stirred aniline solution over 10 minutes, maintaining the temperature at 0°C.
-
Reaction Progress: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or a preliminary analytical run if desired.
-
Workup: Quench the reaction by adding 1M HCl (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate a small aliquot for analysis. The bulk of the material can be purified by column chromatography if product isolation is desired.
-
Analysis: Analyze the crude reaction mixture aliquot by HPLC or GC-MS.[7] Identify the peaks corresponding to the two sulfonamide products and the internal standard.
-
Quantification: Determine the molar ratio of the two sulfonamide products by integrating their respective peak areas relative to the internal standard. This ratio is a direct measure of the relative reactivity of the two sulfonyl chlorides.
Conclusion and Field Insights
The presence of the electron-withdrawing (4-Fluorophenyl)sulfanyl group at the β-position renders 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride a significantly more reactive electrophile than standard alkyl sulfonyl chlorides. This enhanced reactivity is a crucial consideration for synthetic strategy.
-
For Researchers: This heightened reactivity can be leveraged to achieve sulfonylation of less nucleophilic substrates or to drive reactions to completion under milder conditions, potentially improving functional group tolerance.
-
For Drug Development Professionals: While advantageous for synthesis, the increased reactivity may also lead to lower selectivity in the presence of multiple nucleophilic sites. Furthermore, its stability, especially towards moisture, may be lower than that of standard reagents, requiring more stringent handling and storage conditions.[8]
By understanding the underlying electronic factors and employing rigorous experimental comparisons as outlined in this guide, scientists can make informed decisions, optimizing their synthetic routes and accelerating the development of novel chemical entities.
References
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Wieme, J., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Retrieved from [Link]
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HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Retrieved from [Link]
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Wang, Y., et al. (2021). Alkyl Chloride-Functionalized Polymers Mediate Oxidation of Thioethers Initiated by Ionizing Radiation. PMC. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms? Retrieved from [Link]
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OUCI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction…. Retrieved from [Link]
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Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
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Gryn'ova, G., et al. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. PMC. Retrieved from [Link]
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Tsang, W. Y., et al. (2008). An activated sulfonylating agent that undergoes general base-catalyzed hydrolysis by amines in preference to aminolysis. Huddersfield Repository. Retrieved from [Link]
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McManus, S. P., et al. (1978). Neighboring Group Participation in the Conversion of /3-Substituted Ethanesulfonate Salts to /S-Substituted Ethanesulfonyl Chlorides. American Chemical Society. Retrieved from [Link]
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SIPCAM OXON. (n.d.). Methanesulfonyl Chloride MSC. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic Studies on the Formation of Sulfonyl Radicals and Their Addition to Carbon-Carbon Multiple Bonds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Simple Synthesis of Sulfonyl Chlorides from Thiol Precursors and Derivatives by NaClO2-Mediated Oxidative Chlorosulfonation. Retrieved from [Link]
-
ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
-
Bentley, T. W. (2006). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Arkivoc. Retrieved from [Link]
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Bentley, T. W., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
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Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2. Retrieved from [Link]
- Google Patents. (n.d.). US5659088A - Process for the preparation of 4-fluorothiophenol.
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Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC. Retrieved from [Link]
-
ACS Publications. (2022). Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
ChemRxiv. (n.d.). Electroreductive Desulfurative Transformations with Thioethers as Alkyl Radical Precursors. Retrieved from [Link]
-
University of Southampton. (n.d.). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. Retrieved from [Link]
-
EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
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A Comparative Guide to HPLC Method Validation for Purity Assessment of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride
This guide provides a comprehensive, scientifically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride. As an essential intermediate in pharmaceutical synthesis, the purity of this compound is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). We will move beyond a simple checklist of validation steps to explore the scientific rationale behind the experimental design, comparing a fully validated HPLC method against less rigorous approaches and alternative technologies. The protocols and insights provided herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH).[1][2][3]
The Analytical Imperative: Understanding the Analyte and the Challenge
2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (CAS No. 405219-34-3) is a reactive sulfonyl chloride.[4] Its molecular structure, C8H8ClFO2S, features a fluorophenyl group, which provides a useful chromophore for UV detection in HPLC.[4] However, the sulfonyl chloride functional group is the key to both its synthetic utility and its analytical challenge.
Inherent Reactivity: Sulfonyl chlorides are highly susceptible to hydrolysis, readily reacting with ambient moisture to form the corresponding sulfonic acid.[5] This is not just a potential process impurity but also a primary degradation product. Therefore, any analytical method for purity must not only quantify the main compound but also separate and quantify this key degradant and other potential process-related impurities.
Why HPLC is the Gold Standard: While other methods exist for analyzing sulfonyl chlorides, HPLC offers the most robust solution for this specific challenge.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often unsuitable for sulfonyl chlorides due to their thermal lability and high reactivity, which can lead to on-column degradation and inaccurate results.
-
Titrimetric Methods: These methods can determine the overall concentration of the sulfonyl chloride functional group but lack specificity.[6] They cannot distinguish between the target analyte and other reactive, structurally similar impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While excellent for structural elucidation, NMR typically lacks the sensitivity and resolution required to quantify trace-level impurities as effectively as a validated HPLC method.
In contrast, a well-developed, stability-indicating reversed-phase HPLC method provides the high resolution, sensitivity, and specificity needed to separate the parent compound from its impurities and degradation products in a single analysis.[7]
The Validation Blueprint: Adherence to ICH Q2(R2) Guidelines
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] The ICH Q2(R2) guideline is the globally recognized standard, providing a framework for the validation of analytical procedures.[1][3][8] Our approach will systematically address the core performance characteristics outlined in this guideline.
The overall workflow for method validation is a logical progression from development to the systematic testing of performance characteristics.
Phase 1: Foundational Method Development
Before validation can begin, a suitable HPLC method must be developed. The goal is to achieve a good separation between the main peak and any potential impurities with optimal peak shape and analysis time.
Experimental Protocol: Recommended HPLC Conditions
This protocol serves as a robust starting point. The rationale for each choice is critical:
-
Instrument: HPLC system with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV Detector. A PDA is preferred as it provides peak purity information, which is crucial for specificity.
-
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its versatility in retaining and separating moderately polar compounds like the analyte and its expected sulfonic acid degradant.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve the peak shape of polar analytes and sets the pH to ensure consistent ionization states.
-
Solvent B: Acetonitrile.
-
-
Elution Mode: Gradient elution. A gradient is necessary to elute any late-eluting, more non-polar impurities while ensuring the main peak and its polar degradants are well-resolved at the beginning of the run. A typical gradient might be:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control is essential for reproducible retention times.
-
Detection Wavelength: 230 nm. This should be optimized by examining the UV spectrum of the analyte to find the wavelength of maximum absorbance.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v). This ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.
Phase 2: The Validation Protocol - Executing the Experiments
Specificity: Proving the Method is "Stability-Indicating"
The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] For a purity method, this is the most critical parameter. We achieve this through forced degradation studies, where we intentionally stress the analyte to generate potential degradation products.[9][10][11]
Experimental Protocol: Forced Degradation
-
Prepare five separate solutions of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride at a concentration of ~1 mg/mL.
-
Expose each solution to a different stress condition. The goal is to achieve 5-20% degradation of the active ingredient.[9][12]
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Add 3% H2O2 and keep at room temperature for 8 hours.
-
Thermal Degradation: Heat the solution at 80 °C for 24 hours.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B compliant) for a specified duration.
-
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Acceptance Criteria & Interpretation:
-
The primary degradation peaks should be well-resolved from the main analyte peak (Resolution > 2.0).
-
The peak purity analysis (using a PDA detector) for the analyte peak in the presence of its degradants must pass. This confirms that no other compound is co-eluting.
-
If successful, the method is deemed "stability-indicating."
Linearity, Range, LOQ, and LOD
These parameters are often evaluated together as they are related.
| Parameter | The "Why" | Experimental Protocol | Acceptance Criteria |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.[13] | Prepare a series of at least five standard solutions from the Limit of Quantitation (LOQ) to 120% of the assay specification (e.g., LOQ, 50%, 80%, 100%, 120%). Inject each solution in triplicate. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | To define the upper and lower concentrations for which the method is accurate, precise, and linear.[2] | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the extremes of the linearity study. | For purity, the range must cover from the LOQ to 120% of the specification. |
| LOQ | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[13] This is critical for impurity quantification. | Determine using either: 1) Signal-to-Noise ratio (S/N) of ~10:1, or 2) Based on the standard deviation of the response and the slope of the calibration curve. | Precision (%RSD) at the LOQ should be ≤ 10%. Accuracy should be within 80-120%. |
| LOD | The lowest concentration of the analyte that can be detected but not necessarily quantified. | Determine using either: 1) Signal-to-Noise ratio (S/N) of ~3:1, or 2) Based on the standard deviation of the response and the slope. | Visually discernible from noise. |
Accuracy
The "Why": Accuracy measures the closeness of the test results to the true value.[8] It demonstrates that the method is free from systematic error.
Experimental Protocol:
-
Prepare a placebo (a mixture of all formulation components except the analyte). If a placebo is not available, use the analyte itself at different concentrations.
-
Spike the placebo at three different concentration levels (e.g., LOQ, 100%, and 120% of the specification level for impurities), in triplicate.
-
Analyze the samples and calculate the percentage recovery of the spiked amount. Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 90.0% to 110.0% for impurities at these levels.
Precision
The "Why": Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It demonstrates the method's consistency and is evaluated at two levels.[14]
| Precision Level | The "Why" | Experimental Protocol | Acceptance Criteria |
| Repeatability | (Intra-assay precision) Measures precision over a short interval under the same conditions. | Prepare six individual test samples at 100% of the test concentration. Analyze them on the same day, with the same analyst and instrument. | Relative Standard Deviation (%RSD) ≤ 5.0% for impurities. |
| Intermediate Precision | (Inter-assay precision) Measures within-laboratory variations (different days, analysts, or equipment). | Repeat the repeatability study on a different day with a different analyst or on a different instrument. Compare the results from both studies. | %RSD for the combined results from both studies should meet the acceptance criteria (e.g., ≤ 5.0%). |
Robustness
The "Why": Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] It provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., % Acetonitrile ± 2%)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Assess the impact on system suitability parameters (e.g., retention time, peak area, resolution).
Acceptance Criteria:
-
The system suitability parameters should remain within their acceptance limits for all tested variations. Significant changes in results indicate the method is not robust and may need further optimization.
Data Summary and System Suitability
A validated method is only reliable if the instrument is performing correctly on the day of analysis. System Suitability Testing (SST) is an integral part of the method and must be run before any sample analysis.
Table 1: System Suitability Test (SST) Parameters
| Parameter | Purpose | Acceptance Criteria |
| Tailing Factor (T) | Measures peak symmetry. | T ≤ 2.0 |
| Theoretical Plates (N) | Measures column efficiency. | N ≥ 2000 |
| %RSD of Peak Area | Measures injection precision. | %RSD ≤ 2.0% (for 5 replicate injections of a standard) |
| Resolution (Rs) | Measures separation between critical peaks. | Rs ≥ 2.0 (between analyte and nearest impurity) |
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte retention time; Peak Purity Pass; Resolution > 2.0. |
| Linearity (r²) | ≥ 0.999 |
| Range | LOQ to 120% of specification. |
| Accuracy (% Recovery) | 90.0% - 110.0% for impurities. |
| Precision (% RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 5.0%. |
| LOQ | S/N Ratio ≈ 10; Precision (%RSD) ≤ 10%. |
| LOD | S/N Ratio ≈ 3. |
| Robustness | System suitability criteria met under all varied conditions. |
Conclusion: The Value of a Validated Method
This guide has detailed the necessary steps and scientific rationale for validating an HPLC method for the purity of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride. A method validated according to these principles provides a high degree of assurance in the quality of the data it generates.
Comparison:
-
Validated HPLC Method: Provides specific, accurate, precise, and reliable quantitative data on both the main component and its impurities. The stability-indicating nature, confirmed through forced degradation, ensures that the true purity is measured even if the sample has degraded. The data is defensible and meets global regulatory expectations.[8]
-
Non-Validated or Alternative Methods: May provide an estimate of purity but lack the scientific proof of reliability. Titrimetric methods are non-specific, while unvalidated chromatographic methods may suffer from co-eluting impurities, leading to an overestimation of purity and a failure to detect critical degradants.
For researchers, scientists, and drug development professionals, investing the time and resources into a comprehensive method validation is not merely a regulatory hurdle; it is a fundamental component of scientific integrity. It ensures that decisions regarding the quality and stability of a critical pharmaceutical intermediate are based on data that is trustworthy, reproducible, and scientifically sound.
References
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PubChem. (n.d.). 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Khan, I., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]
-
Al-Qahtani, M., et al. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
Inam, F., et al. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. IntechOpen. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(4-fluorophenyl)propane-1-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]
-
Bakshi, M., & Singh, S. (2002). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. PMC. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(2-fluorophenyl)ethane-1-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
An-Najah National University. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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Longdom Publishing. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Retrieved from [Link]
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World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
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Mass Spectrometry Fragmentation Patterns of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Elucidation, Ionization Dynamics, and Comparative Mass Spectrometry
Executive Summary & The Solvolysis Dilemma
In medicinal chemistry, sulfonyl chlorides are indispensable electrophilic building blocks used to synthesize sulfonamide-based therapeutics. However, characterizing complex aliphatic-thioether sulfonyl chlorides like 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride presents a unique analytical challenge.
Due to their high electrophilicity, sulfonyl chlorides are notoriously unstable in protic environments. When subjected to standard Electrospray Ionization (ESI-MS) using methanol or water-based mobile phases, they undergo rapid solvolysis, converting into sulfonic acids or methyl esters[1]. This masks the true molecular ion and complicates impurity profiling.
Comparative Fragmentation Analysis
To understand the unique gas-phase dynamics of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride, we must compare it against two structural analogs:
-
Alternative A: 4-Fluorobenzenesulfonyl chloride (A direct aryl sulfonyl chloride, lacking the aliphatic thioether linker).
-
Alternative B: 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride (The non-fluorinated analog).
The presence of the thioether (-S-) and the ethylene linker (-CH₂-CH₂-) fundamentally alters the fragmentation pathway. While direct aryl sulfonyl chlorides primarily undergo a simple loss of SO₂, the aliphatic linker in our target facilitates the secondary extrusion of ethylene (C₂H₄) to yield highly stable thiophenoxy cations [2].
Table 1: Comparative EI-MS Diagnostic Ions and Neutral Losses
| Compound Feature | Target: 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride | Alt A: 4-Fluorobenzenesulfonyl chloride | Alt B: 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride |
| Molecular Formula | C₈H₈FClO₂S₂ | C₆H₄FClO₂S | C₈H₉ClO₂S₂ |
| Molecular Ion [M]⁺ | m/z 254 / 256 (³⁵Cl/³⁷Cl) | m/z 194 / 196 (³⁵Cl/³⁷Cl) | m/z 236 / 238 (³⁵Cl/³⁷Cl) |
| Primary Loss (-Cl•) | m/z 219 | m/z 159 | m/z 201 |
| Secondary Loss (-SO₂) | m/z 155 (Aliphatic Cation) | m/z 95 (Fluorophenyl Cation) | m/z 137 (Aliphatic Cation) |
| Linker Cleavage | m/z 127 (4-F-Thiophenoxy) | N/A (No linker) | m/z 109 (Thiophenoxy) |
| Inductive Stability | High (F-atom stabilizes m/z 95) | High (F-atom stabilizes m/z 95) | Moderate (Phenyl m/z 77) |
Data Interpretation: The target molecule's base peak is heavily dependent on the cleavage of the C-S bond. The fluorine atom exerts a strong inductive effect, stabilizing the resulting fluorophenyl cation (m/z 95) more effectively than the unsubstituted phenyl cation (m/z 77) seen in Alternative B.
Mechanistic Pathway Visualization
The following diagram maps the electron ionization (EI) fragmentation cascade of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride. The pathway is driven by the sequential loss of stable neutral molecules (Cl•, SO₂, C₂H₄) to minimize gas-phase energy.
EI-MS fragmentation cascade of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation checkpoints.
Protocol 1: Direct EI-MS Analysis (Gold Standard for Intact Structure)
Because sulfonyl chlorides are volatile and thermally stable enough for gas chromatography, GC-EI-MS is the preferred method for direct analysis [1].
-
Aprotic Sample Preparation: Accurately weigh 5 mg of the target sulfonyl chloride. Dissolve immediately in 1.0 mL of anhydrous dichloromethane (DCM). Causality: Using anhydrous, aprotic solvents prevents nucleophilic attack and hydrolysis prior to injection.
-
Chromatographic Conditions: Inject 1 µL (split ratio 1:50) onto an HP-5MS capillary column. Use a temperature ramp from 100°C to 280°C at 15°C/min.
-
Ionization Parameters: Set the EI source to 70 eV and the source temperature to 230°C.
-
Self-Validation Checkpoint (Isotopic Signature): Before interpreting the fragmentation, verify the molecular ion cluster at m/z 254 and 256. A strict 3:1 intensity ratio must be observed, confirming the presence of a single intact chlorine atom (³⁵Cl and ³⁷Cl natural abundance).
Protocol 2: ESI-MS/MS via in-situ Sulfonamide Derivatization
For LC-MS workflows where ESI is mandatory, the sulfonyl chloride must be chemically "locked" to prevent on-column solvolysis [3].
-
Derivatization: To 100 µL of the sulfonyl chloride solution (1 mg/mL in anhydrous acetonitrile), add 20 µL of diethylamine (DEA). Vortex for 2 minutes at room temperature. Causality: DEA acts as a strong nucleophile, rapidly converting the reactive sulfonyl chloride into a highly stable N,N-diethylsulfonamide.
-
Dilution: Dilute the mixture 1:100 with mobile phase (0.1% Formic Acid in 50:50 Water:Acetonitrile).
-
ESI+ MS/MS Acquisition: Infuse into the mass spectrometer. Isolate the newly formed protonated sulfonamide precursor [M+H]⁺ at m/z 292.
-
Self-Validation Checkpoint (Rearrangement Loss): Apply Collision-Induced Dissociation (CID) at 20-30 eV. Aromatic and complex aliphatic sulfonamides undergo a highly diagnostic gas-phase rearrangement, extruding SO₂ (loss of 64 Da) [3]. The presence of an m/z 228 product ion confirms the original sulfonyl architecture.
Strategic Recommendations
When integrating 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride into your drug development pipeline:
-
Rely on EI-MS for initial batch release and raw material purity profiling, as it provides unambiguous confirmation of the intact -SO₂Cl group without the risk of solvent-induced artifacts.
-
Utilize ESI-MS/MS following DEA derivatization for pharmacokinetic (PK) studies or trace-level impurity tracking, leveraging the predictable SO₂ extrusion pathway for highly selective Multiple Reaction Monitoring (MRM) transitions.
References
- Benchchem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives.
- PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
Validating sulfonamide synthesis yields from 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride
FTIR Spectroscopy Analysis of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl Chloride: ATR vs. Transmission Methods
As drug development increasingly relies on complex halogenated and sulfur-containing building blocks, the precise characterization of intermediates is paramount. The compound 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (C₈H₈ClFO₂S₂) is a highly reactive bifunctional intermediate. It contains a moisture-sensitive sulfonyl chloride group, a thioether linkage, and a fluorinated aromatic ring.
This guide provides an objective, field-proven comparison of Attenuated Total Reflectance (ATR) and Transmission FTIR spectroscopy for the functional group analysis of this specific molecule. By understanding the optical physics and chemical reactivity at play, analysts can avoid common spectral artifacts and sample degradation.
Spectral Fingerprint & Functional Group Assignments
Before comparing analytical techniques, we must establish the quantitative spectral baseline for this molecule. The high electronegativity of the fluorine and chlorine atoms significantly influences the local dipole moments, resulting in distinct infrared absorptions.
Expected Vibrational Modes
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity / Characteristics |
| Sulfonyl Chloride (-SO₂Cl) | Asymmetric SO₂ Stretch | ~1370 | Strong, sharp |
| Sulfonyl Chloride (-SO₂Cl) | Symmetric SO₂ Stretch | ~1164 – 1174 | Strong, sharp |
| Fluorophenyl (Ar-F) | C-F Stretch | 1100 – 1250 | Very strong, broad 1 |
| Thioether (-S-) | C-S Stretch | 600 – 700 | Weak (Low dipole moment change) |
| Aliphatic Chain | C-H Stretch (-CH₂-) | 2850 – 2950 | Medium, multiplet |
Field Note: While FTIR is highly specific for the polar -SO₂Cl and C-F bonds, the non-polar C-S thioether linkage yields a notoriously weak dipole moment change. For orthogonal validation of the thioether bond, Raman spectroscopy is recommended.
Methodological Comparison: ATR vs. Transmission FTIR
When analyzing sulfonyl chlorides, the choice of FTIR sampling technique is not merely a matter of convenience; it dictates the chemical preservation of the sample.
The Causality of Sample Degradation
Sulfonyl chlorides are highly reactive electrophiles. Transmission FTIR traditionally relies on dispersing the analyte in a Potassium Bromide (KBr) matrix. Because KBr is inherently hygroscopic, the mechanical grinding process absorbs atmospheric moisture. This inadvertently catalyzes the hydrolysis of the -SO₂Cl group into a sulfonic acid (-SO₃H) and HCl.
ATR-FTIR eliminates the need for a matrix, allowing for direct, non-destructive analysis and drastically reducing moisture exposure 2. However, ATR introduces optical artifacts. The penetration depth of the evanescent wave is wavelength-dependent, causing bands at lower wavenumbers to appear artificially intense. Furthermore, strong absorptions (like the SO₂ stretches) undergo anomalous dispersion, leading to red-shifted peak maxima that require mathematical correction 3.
Performance Comparison Table
| Analytical Metric | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Moisture Risk (-SO₂Cl) | Very Low (Direct application) | High (Risk of hydrolysis to -SO₃H) |
| Spectral Distortion | Red-shifting at low wavenumbers | Minimal (Follows Beer-Lambert law directly) |
| Quantitative Reliability | Requires Kramers-Kronig correction | High (if path length is uniform) |
| Low-Frequency Range | Excellent (Diamond cut-off ~400 cm⁻¹) | Good, but KBr absorbs < 400 cm⁻¹ |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include a built-in quality control checkpoint. For this molecule, the primary indicator of sample failure is the appearance of an O-H stretch.
Protocol A: ATR-FTIR Analysis (Primary Recommendation)
-
Instrument Preparation: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂ interferences. Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely.
-
Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Deposit 1-2 mg of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride directly onto the diamond crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.
-
Data Acquisition: Collect the sample spectrum using identical parameters to the background.
-
Self-Validation Checkpoint (Critical): Inspect the 3000–3500 cm⁻¹ region. A pristine sulfonyl chloride will exhibit a flat baseline in this region. If a broad -OH stretching band is observed, the sample has hydrolyzed. Discard the sample, re-clean the crystal, and source a fresh aliquot from a desiccated container.
-
Data Processing: Apply a Kramers-Kronig correction algorithm to the raw data to correct for refractive index variations and anomalous dispersion, ensuring the SO₂ peak maxima are accurate for library matching 3.
Protocol B: Transmission FTIR (Alternative / Baseline)
Note: This method is only recommended if ATR is unavailable and must be performed under strict anhydrous conditions.
-
Matrix Preparation: Dry spectroscopic-grade KBr in a vacuum oven at 150°C for at least 12 hours. Store in a desiccator.
-
Glovebox Handling: Inside a dry nitrogen glovebox, mix the analyte with KBr at a 1:100 ratio. Grind gently in an agate mortar (excessive grinding generates heat and accelerates degradation).
-
Pellet Pressing: Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.
-
Analysis & Validation: Transfer the pellet to the spectrometer immediately. Perform the same 3000–3500 cm⁻¹ Self-Validation Check described in Protocol A to confirm the -SO₂Cl group survived the pressing process.
Workflow Visualization
The following decision tree outlines the comparative analytical workflow, emphasizing the critical moisture-control and self-validation steps required for this specific molecule.
Comparative FTIR analytical workflow emphasizing moisture-control and self-validation steps.
References
-
Synthesis and Evaluation of the Biological Activity for Some of Carbazole Derivatives. Research and Development Department (RDD), Iraq. Available at: [Link]
-
How to treat C-F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. ResearchGate. Available at: [Link]
-
FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. Available at:[Link]
-
Quantitative Analysis of the Li-Ion Solvation Structure in Li-Ion Battery Electrolytes Using ATR-FTIR Spectroscopy. Analytical Chemistry - ACS Publications. Available at: [Link]
Sources
2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride vs 4-fluorobenzenesulfonyl chloride in cross-coupling
A Comparative Guide to Sulfonyl Chlorides in Cross-Coupling: Aryl vs. Alkyl Scaffolds
An In-Depth Analysis of 4-Fluorobenzenesulfonyl Chloride and 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride
As the landscape of synthetic chemistry evolves, the utility of sulfonyl chlorides as robust electrophilic partners in cross-coupling reactions has expanded significantly. These reagents, once primarily used for the synthesis of sulfonamides and sulfonates, are now recognized as valuable precursors for carbon-carbon bond formation through desulfinative coupling methodologies. This guide provides a detailed comparison between two fluorinated sulfonyl chlorides: the well-established 4-fluorobenzenesulfonyl chloride , an aromatic sulfonyl chloride, and the structurally distinct 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride , an aliphatic counterpart.
This analysis moves beyond a simple cataloging of reactions to explore how the fundamental structural difference—the nature of the carbon atom bonded to the sulfonyl group—dictates the choice of catalyst, reaction mechanism, and ultimately, the synthetic outcome. For researchers in medicinal chemistry and materials science, understanding these nuances is critical for rational reaction design and troubleshooting.
Part 1: Structural and Electronic Divergence
The core difference between these two reagents lies in the hybridization of the carbon atom attached to the sulfonyl chloride moiety. 4-Fluorobenzenesulfonyl chloride features a direct attachment to an sp²-hybridized carbon of the benzene ring. In contrast, 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride possesses an sp³-hybridized carbon at this position, with the fluorophenyl group separated by an ethylthioether linker. This seemingly subtle distinction has profound implications for bond strength, electronic properties, and reactivity.
Figure 2: Competing pathways for alkanesulfonyl chlorides in Pd-catalysis.
Part 3: Iron-Catalyzed Coupling: An Alternative Strategy for Alkanesulfonyl Chlorides
The limitations of palladium catalysis with alkanesulfonyl chlorides have spurred the development of alternative methods. Research has shown that iron complexes can effectively catalyze the desulfinylative C-C cross-coupling of both alkane- and alkenesulfonyl chlorides with Grignard reagents. [1][2]This approach successfully bypasses the β-hydride elimination problem encountered with palladium catalysts.
This iron-catalyzed pathway offers a distinct synthetic route where reagents like 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride can be productively employed. The reaction proceeds smoothly without the need for expensive or toxic ligands, making it an attractive and environmentally benign alternative.
Part 4: Comparative Performance and Practical Considerations
The choice between these two sulfonyl chlorides is fundamentally a choice between two different catalytic systems and synthetic strategies. The following table summarizes the key points of comparison.
| Feature | 4-Fluorobenzenesulfonyl Chloride | 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride |
| Reagent Type | Aryl (Aromatic) Sulfonyl Chloride | Alkyl (Aliphatic) Sulfonyl Chloride |
| Key Reactive Bond | C(sp²)-SO₂Cl | C(sp³)-SO₂Cl |
| Preferred Catalyst | Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Iron (e.g., Fe(acac)₃) |
| Typical Coupling Partner | Boronic Acids (Suzuki-Miyaura) | Grignard Reagents (Kumada-type) |
| Primary Mechanism | Desulfinative C-S Bond Activation | Desulfinylative Coupling |
| Major Limitation | Lower reactivity than Ar-I | Prone to β-hydride elimination in Pd-catalysis |
| Synthetic Utility | Synthesis of Biaryls | Synthesis of Alkylated Aromatics/Alkanes |
Part 5: Experimental Protocols
The following protocols are representative examples based on established literature for each class of sulfonyl chloride.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Fluorobenzenesulfonyl Chloride
This protocol is adapted from the work of Dubbaka and Vogel, demonstrating a typical Suzuki-Miyaura reaction of an arenesulfonyl chloride. [3][4]
Figure 3: Workflow for Suzuki-Miyaura coupling of an arenesulfonyl chloride.
Step-by-Step Methodology:
-
Assembly: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzenesulfonyl chloride (1.0 mmol), the desired arylboronic acid (1.5 mmol), and sodium carbonate (2.0 mmol).
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), followed by anhydrous tetrahydrofuran (THF, 5 mL).
-
Heating: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching and Extraction: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel flash column chromatography to yield the desired biaryl product.
Protocol 2: Iron-Catalyzed Desulfinylative Coupling of an Alkanesulfonyl Chloride
This protocol is based on the iron-catalyzed methodology developed for alkanesulfonyl chlorides and Grignard reagents, which would be the recommended approach for a substrate like 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride. [1][2] Step-by-Step Methodology:
-
Assembly: To an oven-dried, three-necked flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkanesulfonyl chloride (e.g., 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride, 1.0 mmol) and the iron catalyst, Iron(III) acetylacetonate (Fe(acac)₃, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL).
-
Grignard Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching and Extraction: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel flash column chromatography.
Conclusion
The comparison between 4-fluorobenzenesulfonyl chloride and 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride serves as a clear illustration of a guiding principle in modern synthetic chemistry: a molecule's reactivity is intrinsically linked to its structure.
-
4-Fluorobenzenesulfonyl chloride is a proven and reliable substrate for palladium-catalyzed Suzuki-Miyaura reactions , leveraging the well-understood C(sp²)-S bond activation to form biaryl structures. It fits neatly into the established toolbox of aryl electrophiles.
-
2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride , as a representative alkanesulfonyl chloride, is generally unsuitable for these same palladium-catalyzed conditions due to the competing β-hydride elimination pathway. Its synthetic potential is unlocked by switching to an iron-catalyzed system with Grignard reagents , which promotes a desulfinylative coupling to form C(sp³)-C bonds.
For the practicing chemist, the decision is not about inherent superiority but about strategic selection. The desired bond construction dictates the appropriate sulfonyl chloride scaffold and, consequently, the necessary catalytic system. This understanding allows for the rational design of synthetic routes, expanding the versatility of sulfonyl chlorides as key building blocks in the creation of complex molecules.
References
-
Volla, C. M. R., & Vogel, P. (2008). Iron-Catalyzed Desulfinylative C−C Cross-Coupling Reactions of Sulfonyl Chlorides with Grignard Reagents. Angewandte Chemie International Edition, 47(7), 1305-1307. [Link]
-
Volla, C. M. R., & Vogel, P. (2008). Iron-catalyzed desulfinylative C-C cross-coupling reactions of sulfonyl chlorides with grignard reagents. Angewandte Chemie (International ed. in English), 47(7), 1305–1307. [Link]
-
Behrouz, S. (2014). Development of palladium-catalyzed desulfinative coupling reactions. Concordia University. [Link]
-
Wang, L., et al. (2019). Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents. Organic Letters, 21(4), 1082-1085. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Sulfonyl Chlorides in Chemical Synthesis: A Focus on 4-Fluorobenzenesulfonyl Chloride. [Link]
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95-98. [Link]
-
PubChem. (n.d.). 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Organic Letters, 6(1), 95–98. [Link]
-
Request PDF. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]
-
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Iron-catalyzed desulfinylative C-C cross-coupling reactions of sulfonyl chlorides with grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride proper disposal procedures
Proper handling and disposal of highly reactive electrophiles are critical components of laboratory safety and operational integrity. 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is a bifunctional building block frequently utilized in drug development for the synthesis of sulfonamides. However, like all sulfonyl chlorides, it presents severe handling risks due to its high reactivity with moisture and its potential to release corrosive gases.
This guide provides an authoritative, step-by-step operational protocol for the safe chemical quenching and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.
Chemical Profile & Hazard Assessment
Before initiating any disposal procedures, it is essential to understand the quantitative and qualitative hazard profile of the chemical.
| Property / Parameter | Value |
| Chemical Name | 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride |
| CAS Number | 1354949-84-0[1] |
| Molecular Formula | C8H8ClFO2S2[1] |
| Primary Hazards | Corrosive (Causes severe skin/eye burns), Water-Reactive[2] |
| Hazardous Byproducts | Hydrogen chloride (HCl) gas, Sulfonic acids[3] |
| Incompatible Materials | Water, strong bases, oxidizing agents, alcohols, amines[2] |
| Recommended Quenching Agent | Saturated aqueous Sodium Bicarbonate (NaHCO₃) at 0–5 °C[4] |
The Science of Sulfonyl Chloride Quenching (Causality & Theory)
The Danger of Direct Disposal: Directly disposing of unreacted 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride into standard aqueous or organic waste carboys is a severe safety violation. Upon contact with ambient moisture or water, the sulfonyl chloride undergoes a rapid, exothermic hydrolysis to form 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonic acid and hydrogen chloride (HCl) gas[3]. If this occurs inside a sealed waste container, the rapid generation of HCl gas will rapidly pressurize the vessel, inevitably leading to a catastrophic container rupture and the aerosolization of corrosive liquids.
Why Use Sodium Bicarbonate (NaHCO₃) and an Ice Bath? To safely dispose of this chemical, it must be intentionally hydrolyzed (quenched) in a controlled environment. While strong bases like Sodium Hydroxide (NaOH) will rapidly destroy the compound, the resulting reaction is violently exothermic and can cause localized boiling, splattering, and degradation of the thioether moiety. Instead, a saturated solution of a weak base, such as NaHCO₃, is utilized[3]. The mild basicity buffers the solution, while an external ice bath (0–5 °C) dissipates the heat of hydrolysis[4]. Furthermore, the neutralization of HCl by NaHCO₃ generates carbon dioxide (CO₂) gas, providing a critical visual indicator of the reaction's progress[3].
Step-by-Step Quenching and Disposal Protocol
This protocol is designed as a self-validating system : the physical cessation of CO₂ bubbling and a subsequent chemical pH test guarantee that the reactive species has been completely neutralized[3][5].
Required PPE: Fume hood, tightly fitting safety goggles, face shield, chemical-resistant nitrile gloves, and a flame-resistant lab coat[2][3].
-
Step 1: Solvent Dilution Dissolve the residual or waste 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride in a minimum volume of an unreactive, water-miscible organic solvent (e.g., dry Tetrahydrofuran (THF) or Acetone). Causality: Dilution lowers the concentration of the electrophile, moderating the kinetic rate of hydrolysis and preventing runaway exotherms[4].
-
Step 2: Preparation of the Quenching Bath In a large Erlenmeyer flask (at least 5 times the volume of your organic solution to accommodate foaming), prepare a saturated aqueous solution of NaHCO₃. Chill this solution to 0–5 °C using an external ice-water bath and begin vigorous magnetic stirring[4][5].
-
Step 3: Controlled Addition Using an addition funnel or a glass pipette, add the diluted sulfonyl chloride solution dropwise into the cold, stirred NaHCO₃ solution[3]. Observation: You will immediately observe effervescence (CO₂ gas evolution). Adjust the addition rate to ensure the foaming does not overflow the flask[3].
-
Step 4: Maturation and Self-Validation Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 to 60 minutes[5]. The protocol validates itself when the bubbling completely ceases, indicating that the generation of HCl has stopped[3].
-
Step 5: Chemical Verification Test the aqueous layer with pH indicator paper. The solution must register as basic (pH 8–9)[3]. If the solution is acidic, the base has been depleted; add solid NaHCO₃ portion-wise until effervescence stops and the pH is basic.
-
Step 6: Final Disposal Transfer the neutralized mixture to a separatory funnel. Separate the organic phase (THF/Acetone) from the aqueous phase (containing the harmless sulfonate salt)[5]. Dispose of the organic layer in the "Non-Halogenated Organic Waste" and the aqueous layer in the "Aqueous Basic Waste" streams.
Emergency Spill Response
In the event of an accidental spill of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride on the benchtop or floor:
-
Do NOT use water or paper towels. Applying water will trigger a violent release of HCl gas, and combustible paper towels may ignite due to the heat of the reaction[2][3].
-
Contain and Absorb: Smother the spill completely with a dry, inert absorbent material such as dry sand, earth, or vermiculite[2][3].
-
Mechanical Removal: Using a plastic or chemical-resistant dustpan, carefully sweep up the absorbed mixture and transfer it into a wide-mouth beaker.
-
Neutralization: Place the beaker inside a certified chemical fume hood and slowly add cold, saturated NaHCO₃ solution to quench the absorbed sulfonyl chloride, following the protocol outlined in Section 3[3].
Regulatory Compliance
Under the guidelines established by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) (40 CFR Parts 261), unquenched sulfonyl chlorides and their spill residues are strictly classified as hazardous waste due to their characteristic corrosivity (Waste Code D002) and reactivity[2][6]. Chemical waste generators bear the legal responsibility to ensure that these materials are fully deactivated and neutralized prior to integration into standard waste disposal streams[2][6].
Workflow Visualization
Logical workflow for the safe chemical quenching and disposal of sulfonyl chlorides.
References
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- Benchchem. "Technical Support Center: Sulfonyl Chloride Work-up". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKyShDSc7nYPMAmsq7CoNOt75_B7FsS-qdFhcLDqAK8zb4nGnaGz8FLO4DUtf1Ppn1-eEVoHLJVdwtLjaAv1XGAmCqJXLJyYMgm_4GAsKCf-iXK8c9iC_bhTi0MBKxeoW8QqiR1OTpd4bV-E3kzNXvLZ2O0jv0kJlm6bppiIh6dG0jZNkGL3IEb1092XPcnw==]
Sources
- 1. 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride | C8H8ClFO2S2 | CID 54595418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
Personal protective equipment for handling 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride
As a Senior Application Scientist, I frequently observe laboratory incidents stemming from a fundamental misunderstanding of sulfonyl chloride reactivity. 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride (CAS: 1354949-84-0)[1] is not merely a corrosive solid; it is a highly electrophilic reagent. When exposed to ambient moisture, it undergoes rapid, exothermic hydrolysis to release hydrogen chloride (HCl) gas and the corresponding sulfonic acid.
To handle this compound safely, you cannot rely on passive safety measures. Your protective equipment and operational workflows must be active, self-validating systems grounded in chemical causality. This guide provides the authoritative, step-by-step protocols required for the safe manipulation, reaction execution, and disposal of this highly reactive intermediate.
Quantitative Hazard & PPE Specification Matrix
Before initiating any workflow, it is critical to understand the quantitative limits of your protective equipment. Standard laboratory PPE is insufficient for handling concentrated acid chlorides, which are severe lachrymators and corrosive to both metals and human tissue[2][3].
| Parameter | Specification / Value | Mechanistic Rationale |
| Chemical Formula | C₈H₈ClFO₂S₂ | Contains a highly reactive -SO₂Cl functional group[1]. |
| Primary Hazards | Corrosive (H314, H290) | Causes severe skin burns and eye damage; reacts violently with water[3]. |
| Glove Breakthrough (Butyl Rubber) | > 480 minutes | Butyl rubber provides the necessary chemical resistance against acid chlorides and prevents permeation. |
| Glove Breakthrough (Standard Nitrile) | < 30 minutes | Nitrile degrades rapidly upon exposure to HCl gas and corrosive liquids. It must only be used as an inner glove. |
| Storage Temperature | 2–8 °C (Inert Gas) | Minimizes thermal degradation and prevents ambient moisture from initiating hydrolysis[2]. |
| Quenching Bath Temp. | 0–5 °C (Ice Bath) | Hydrolysis is violently exothermic. Low temperatures prevent the solvent from boiling and spattering[4]. |
The Shielding Strategy: Layered PPE Protocol
Do not treat PPE as a uniform requirement; treat it as a layered defense system designed to fail safely.
-
Hand Protection (The Double-Glove System): Wear heavy-duty Butyl rubber or Viton gloves as your outer layer, and standard 4-mil Nitrile gloves as your inner layer. Causality: If the outer glove is contaminated with the sulfonyl chloride, it can be immediately stripped off without exposing bare skin, while the inner nitrile glove maintains a temporary barrier and tactile dexterity.
-
Eye and Face Protection: Chemical splash goggles paired with a full-face shield. Causality: In the event of an accidental water introduction, the exothermic release of HCl gas can cause explosive spattering. Goggles protect the ocular mucosa from vapors, while the face shield prevents physical droplet impact[2].
-
Body Protection: A flame-resistant (FR) lab coat overlaid with a neoprene or acid-resistant apron. Causality: Sulfonyl chlorides will eat through standard cotton or polyester blends, causing severe dermal burns[3].
-
Respiratory Protection: All operations must be conducted inside a certified chemical fume hood with the sash pulled down to the lowest workable level. If a spill occurs outside the hood, a NIOSH-approved full-face respirator with acid gas (AG) cartridges is mandatory.
Operational Workflow: Handling and Reaction Execution
Every step in handling 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride must be a self-validating system to ensure moisture exclusion.
Step 1: Environmental Isolation
-
Action: Assemble oven-dried glassware while hot and cool it under a continuous stream of ultra-high-purity (UHP) Argon or Nitrogen.
-
Validation: Observe the exhaust oil bubbler. A steady rate of 1–2 bubbles per second confirms positive pressure, validating that ambient moisture cannot backflow into the system.
Step 2: Reagent Transfer
-
Action: Remove the reagent from cold storage (2–8 °C) and allow it to warm to room temperature inside a desiccator before opening. Transfer the solid using a plastic or Teflon spatula (avoid metal, as the compound is corrosive to metals[2][3]) against a counter-flow of inert gas.
-
Validation: The absence of white fumes (HCl vapor) upon opening the container validates that the reagent is dry and the inert atmosphere is intact.
Step 3: Reaction Execution
-
Action: Dissolve the reagent in an anhydrous, non-nucleophilic solvent (e.g., dry DCM or THF). Maintain the reaction vessel in a cooling bath (0 °C) during the addition of any amines or nucleophiles.
-
Validation: Monitor the internal temperature via a thermocouple. A stable temperature profile validates that the exothermic sulfonylation reaction is proceeding at a controlled rate.
Workflow for the safe handling, reaction execution, and disposal of reactive sulfonyl chlorides.
Emergency Quenching and Disposal Plan
Improper disposal of sulfonyl chlorides is a leading cause of laboratory accidents. Never dispose of unreacted 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride directly into a waste bin or aqueous drain[5]. It must be chemically deactivated (quenched) first.
Step-by-Step Quenching Protocol:
-
Thermal Control: Place the reaction flask containing the unreacted sulfonyl chloride (dissolved in an organic solvent) into an ice-water bath (0–5 °C).
-
Base Addition: Slowly, dropwise, add a cold, dilute aqueous solution of Sodium Bicarbonate (1.0 M NaHCO₃). Causality: Water alone will cause a violent exotherm and a dangerous spike in acidity. The NaHCO₃ acts as a thermal buffer and immediately neutralizes the generated HCl, converting the hazardous acid chloride into a benign sodium sulfonate salt.
-
Venting: Ensure the fume hood sash is appropriately positioned. The neutralization of HCl by NaHCO₃ generates significant volumes of CO₂ gas.
-
Validation: Continue the dropwise addition until CO₂ evolution (bubbling) completely ceases. The cessation of bubbling is your self-validating indicator that all reactive species have been fully quenched.
-
Segregation: Transfer the biphasic mixture to a separatory funnel. Dispose of the organic layer in the "Halogenated Organic Waste" stream and the neutralized aqueous layer in the "Aqueous Basic Waste" stream, strictly adhering to local environmental regulations[5][6].
References
-
National Center for Biotechnology Information. "2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride; DTXSID301226935." PubChem. Available at: [Link]
-
Cole-Parmer. "Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride." Cole-Parmer. Available at: [Link]
Sources
- 1. 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride | C8H8ClFO2S2 | CID 54595418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Documents [merckmillipore.com]
- 6. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
